5-Aminoformycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122018-90-0 |
|---|---|
Molecular Formula |
C31H32N6O4 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1 |
InChI Key |
WENLZMQZXRANMU-HYJYBNJOSA-N |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Other CAS No. |
122018-90-0 |
Synonyms |
5,7-diamino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine 5-aminoformycin A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Aminoformycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2-aminoformycin, a C-nucleoside analogue with significant biological activity. The synthesis, as originally reported by Secrist, Shortnacy, and Montgomery in 1985, involves a multi-step conversion from the readily available precursor, Formycin A. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information contained herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields who are interested in the synthesis and derivatization of formycin analogues.
Introduction
Formycin and its analogues are a class of C-nucleoside antibiotics that have garnered significant interest due to their wide range of biological activities, including antiviral and antitumor properties. 2-Aminoformycin, structurally known as 5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine, is a key derivative in this family. Its synthesis is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide focuses on the established chemical synthesis route from Formycin A, providing a detailed, step-by-step methodology for its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of 2-aminoformycin (2c) from Formycin A (1) is a multi-step process that involves the protection of the sugar moiety, conversion of the pyrazolopyrimidine core, and subsequent deprotection. The key transformation is the conversion of the 5-oxo group of a protected Formycin A intermediate to an amino group.
Experimental Protocols
The following protocols are based on the procedures described by Secrist, Shortnacy, and Montgomery in the Journal of Medicinal Chemistry, 1985, 28(11), 1740-1742.[1]
Synthesis of 2',3',5'-Tri-O-acetylformycin A
A detailed experimental protocol for this initial protection step is not explicitly provided in the primary literature for the synthesis of 2-aminoformycin. However, standard procedures for the acetylation of nucleosides can be employed. Typically, this involves reacting Formycin A with an excess of acetic anhydride in the presence of a base such as pyridine at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC), and the product would be isolated and purified using standard techniques like silica gel chromatography.
Synthesis of the 7-Chloro Intermediate
The mixture of acetylated formycins is treated directly with phosphorus oxychloride, tetraethylammonium chloride, and N,N-diethylaniline in acetonitrile. The reaction mixture is heated at reflux to produce the corresponding 7-chloro compounds as a dark syrup.
Synthesis of 2-Aminoformycin (5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine)
The crude 7-chloro intermediate is dissolved in 2-methoxyethanol and saturated with anhydrous ammonia at 0 °C. The mixture is then heated in a pressure bomb at 70 °C for 16 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a chloroform-methanol gradient (9:1 to 4:1) to yield 2-aminoformycin as a white solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-aminoformycin.
| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Formycin A | Acetic Anhydride, Pyridine | Room Temperature | 2',3',5'-Tri-O-acetylformycin A | Not Reported |
| 2 | 2',3',5'-Tri-O-acetylformycin A | Phosphorus oxychloride, Tetraethylammonium chloride, N,N-diethylaniline, Acetonitrile | Reflux | 7-Chloro intermediate | Not Reported |
| 3 | 7-Chloro intermediate | Anhydrous Ammonia, 2-Methoxyethanol | 70 °C, 16 h (in a pressure bomb) | 2-Aminoformycin | 40% (from the mixture of acetylated formycins) |
Characterization Data
-
Melting Point: 248-250 °C
-
¹H NMR (DMSO-d₆): δ 8.08 (s, 1 H), 7.82 (s, 1 H), 6.58 (br s, 2 H), 6.0 (br s, 2 H), 5.72 (d, 1 H, J = 7.0 Hz), 5.3 (d, 1 H, J = 6.0 Hz), 5.0 (d, 1 H, J = 4.5 Hz), 4.7 (t, 1 H, J = 5.5 Hz), 4.5 (q, 1 H), 4.1 (t, 1 H), 3.9 (q, 1 H), 3.6 (m, 2 H)
-
¹³C NMR (DMSO-d₆): δ 158.3, 156.4, 151.2, 134.7, 110.1, 98.7, 81.8, 74.8, 70.8, 61.9
-
UV λmax (pH 7): 258 nm (ε 7100), 282 nm (ε 7100)
-
Mass Spectrum (FAB): m/z 283 (M + 1)⁺
Workflow and Diagrams
The synthesis of 2-aminoformycin can be visualized as a linear sequence of reactions.
Caption: Synthetic workflow for the preparation of 2-aminoformycin from Formycin A.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 2-aminoformycin, a valuable compound for research in medicinal chemistry and drug development. By consolidating the experimental procedures and quantitative data, this document aims to facilitate the efficient and reproducible synthesis of this important formycin analogue. The provided workflow diagram offers a clear visual representation of the synthetic strategy, further aiding in the planning and execution of this chemical synthesis. Researchers are encouraged to consult the primary literature for further details and safety considerations.
References
The Biological Activity of 2-Aminoformycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoformycin, a C-nucleoside analog of adenosine, has been a subject of interest for its potential as an antineoplastic agent. Its structural similarity to adenosine allows it to interact with key enzymes in purine metabolism, leading to cytotoxic effects in cancer cells. This technical guide provides a comprehensive overview of the known biological activities of 2-aminoformycin, with a focus on its effects on cell viability and its interaction with adenosine deaminase. The information presented herein is compiled from available scientific literature to aid researchers in understanding its mechanism of action and to provide a basis for future studies.
Quantitative Biological Data
The primary biological activities of 2-aminoformycin reported in the literature are its cytotoxicity against leukemia cells and its interaction with the enzyme adenosine deaminase (ADA). The following tables summarize the available quantitative data.
| Compound | Cell Line | Cytotoxicity (IC50) | Co-treatment | Reference |
| 2-Aminoformycin | L1210 (Murine Leukemia) | Data not available in abstract; noted to be less cytotoxic than Formycin A | - | (Secrist et al., 1985)[1] |
| 2-Aminoformycin | L1210 (Murine Leukemia) | Cytotoxicity data reported with added pentostatin (an ADA inhibitor) | Pentostatin | (Secrist et al., 1985)[1] |
Table 1: Cytotoxicity of 2-Aminoformycin. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a standard measure of cytotoxicity. While the specific IC50 value for 2-aminoformycin against L1210 cells from the primary study is not available in the accessed literature, it was noted to be less potent than its parent compound, Formycin A. The cytotoxicity was also evaluated in the presence of pentostatin, suggesting an interplay with adenosine deaminase activity.
| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |
| Adenosine Deaminase | 2-Aminoformycin | Kinetic parameters provided | Not specified in abstract | (Secrist et al., 1985)[1] |
Table 2: Interaction of 2-Aminoformycin with Adenosine Deaminase. The kinetic parameters for the interaction of 2-aminoformycin with adenosine deaminase were determined in the primary study.[1] However, the specific values for parameters such as K_i_ (inhibition constant) or K_m_ and V_max_ (if it acts as a substrate) were not available in the reviewed abstracts.
Experimental Protocols
Detailed experimental protocols from the original study by Secrist et al. (1985) are not fully available. However, based on standard laboratory practices for the reported assays, the following methodologies can be outlined.
Cytotoxicity Assay (L1210 Cells)
This protocol describes a general method for assessing the cytotoxicity of a compound against the L1210 murine leukemia cell line using a colorimetric assay like the MTT assay.
-
Cell Culture: L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well).
-
Compound Treatment: A stock solution of 2-aminoformycin is prepared and serially diluted to various concentrations. The cells are then treated with these dilutions. A vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included. For combination studies, cells are co-treated with 2-aminoformycin and a fixed concentration of pentostatin.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay):
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Adenosine Deaminase (ADA) Inhibition Assay
This protocol outlines a general spectrophotometric method for determining the kinetic parameters of an inhibitor for adenosine deaminase.
-
Enzyme and Substrate Preparation: A solution of purified adenosine deaminase (e.g., from bovine spleen) of known concentration is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). A stock solution of the substrate, adenosine, is also prepared in the same buffer.
-
Inhibitor Preparation: A stock solution of 2-aminoformycin is prepared and serially diluted.
-
Assay Procedure:
-
In a quartz cuvette, the reaction mixture is prepared containing the buffer, a specific concentration of adenosine deaminase, and a specific concentration of 2-aminoformycin.
-
The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by the addition of adenosine.
-
The rate of the reaction is monitored by measuring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
-
Kinetic Analysis:
-
To determine the type of inhibition and the inhibition constant (K_i_), the initial reaction rates are measured at various concentrations of adenosine and several fixed concentrations of 2-aminoformycin.
-
The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression analysis to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive).
-
If 2-aminoformycin acts as a substrate, its K_m_ and V_max_ would be determined by measuring the reaction rate at various concentrations of 2-aminoformycin in the absence of adenosine.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways affected by 2-aminoformycin have not been extensively detailed in the available literature. However, based on its known interactions, a putative mechanism of action can be proposed.
As a C-nucleoside analog of adenosine, 2-aminoformycin is likely transported into cells via nucleoside transporters. Once inside the cell, it can be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. These phosphorylated metabolites can then interfere with nucleic acid synthesis, leading to the inhibition of DNA and RNA replication and ultimately, cell death.
Furthermore, its interaction with adenosine deaminase is significant. By acting as a substrate or inhibitor of ADA, 2-aminoformycin can modulate the intracellular and extracellular concentrations of adenosine and deoxyadenosine. Adenosine is a signaling molecule that can regulate various cellular processes through its receptors. Inhibition of ADA would lead to an accumulation of adenosine, which could have a range of downstream effects on signaling pathways related to cell proliferation, apoptosis, and immune responses. The potentiation of 2-aminoformycin's cytotoxicity by the ADA inhibitor pentostatin suggests that the metabolism of 2-aminoformycin by ADA may reduce its cytotoxic efficacy.
Conclusion
2-Aminoformycin is a nucleoside analog with demonstrated cytotoxic activity against leukemia cells, likely mediated through the disruption of nucleic acid synthesis and modulation of adenosine metabolism. While the foundational research has established its biological activity, a more detailed quantitative analysis and exploration of its impact on specific cellular signaling pathways are warranted. The experimental frameworks provided in this guide can serve as a starting point for further investigation into the therapeutic potential of this compound. Future studies should aim to elucidate the precise kinetic parameters of its interaction with adenosine deaminase and other relevant enzymes, and to identify the specific signaling cascades that are altered following treatment with 2-aminoformycin.
References
Cytotoxicity of 2-Fluoroformycin and 2-Aminoformycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cytotoxicity of two synthetic C-nucleoside analogs, 2-fluoroformycin and 2-aminoformycin. These compounds, structurally related to the antibiotic formycin A, are of interest for their potential as antineoplastic agents. This document summarizes the available data on their cytotoxic effects, outlines detailed experimental protocols for assessing their activity, and visualizes the key signaling pathways implicated in their mechanism of action. While specific quantitative cytotoxicity data from seminal studies were not available in the public domain at the time of this review, this guide offers a comprehensive framework for understanding and further investigating the cytotoxic properties of these formycin analogs.
Introduction
Formycin A, a naturally occurring C-nucleoside antibiotic, exhibits significant cytotoxic and antiviral activities. Its mechanism of action involves the intracellular conversion to its 5'-mono-, di-, and triphosphate forms, which can then interfere with purine metabolism and nucleic acid synthesis. The therapeutic potential of formycin A is, however, limited by its deamination by adenosine deaminase (ADA). In an effort to develop more effective and stable analogs, 2-fluoroformycin and 2-aminoformycin were synthesized. This guide focuses on the cytotoxic properties of these two derivatives, providing a technical overview for researchers in drug discovery and development.
Quantitative Cytotoxicity Data
A foundational study by Secrist et al. (1985) evaluated the cytotoxicity of 2-fluoroformycin and 2-aminoformycin against L1210 leukemia cells.[1] While the study established that 2-fluoroformycin is significantly less cytotoxic than formycin A, the specific IC50 values from this research were not publicly accessible for this review.[1] The study also investigated the effect of co-administering pentostatin, an adenosine deaminase inhibitor, to prevent the degradation of these compounds.[1]
Table 1: Summary of Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Co-treatment | Reference |
| 2-Fluoroformycin | L1210 | Data not available | None | [1] |
| 2-Fluoroformycin | L1210 | Data not available | Pentostatin | [1] |
| 2-Aminoformycin | L1210 | Data not available | None | [1] |
| 2-Aminoformycin | L1210 | Data not available | Pentostatin | [1] |
| Formycin A | L1210 | Data not available | None | [1] |
| Formycin A | L1210 | Data not available | Pentostatin | [1] |
Note: Despite extensive literature searches, the specific IC50 values from the primary study by Secrist et al. (1985) could not be retrieved. Researchers are encouraged to consult the original publication for detailed quantitative data.
Mechanism of Action and Signaling Pathways
The cytotoxicity of 2-fluoroformycin and 2-aminoformycin is believed to stem from their interference with purine metabolism, a critical pathway for cell proliferation and survival. As analogs of formycin, they are likely substrates for intracellular kinases, leading to the formation of their phosphate derivatives.
Anabolic Activation and Disruption of Purine Metabolism
The proposed mechanism of action involves the anabolic conversion of these formycin analogs into their monophosphate, diphosphate, and triphosphate forms. These phosphorylated metabolites can then inhibit key enzymes involved in de novo purine biosynthesis and interconversion, ultimately leading to a depletion of the cellular pool of adenine and guanine nucleotides required for DNA and RNA synthesis.
Caption: Anabolic activation of 2-fluoroformycin and 2-aminoformycin.
It has been reported that 2-fluoroformycin is a poor substrate for the enzymes that convert the monophosphate to the di- and triphosphate forms, which may explain its lower cytotoxicity compared to formycin A.[1]
Downstream Effects on Cell Cycle and Apoptosis
The disruption of nucleotide pools and the integrity of DNA and RNA synthesis can trigger cell cycle arrest and induce apoptosis. The specific signaling cascades involved may include the activation of DNA damage response pathways (e.g., ATM/ATR signaling) and the intrinsic apoptotic pathway.
Caption: Downstream signaling effects of purine metabolism disruption.
Experimental Protocols
The following provides a detailed methodology for a standard in vitro cytotoxicity assay to determine the IC50 values of 2-fluoroformycin and 2-aminoformycin. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-fluoroformycin and 2-aminoformycin in a selected cancer cell line (e.g., L1210).
Materials:
-
2-fluoroformycin and 2-aminoformycin
-
L1210 (or other suitable cancer cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain L1210 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare stock solutions of 2-fluoroformycin and 2-aminoformycin in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
2-Fluoroformycin and 2-aminoformycin represent important synthetic analogs of formycin A with potential applications in cancer chemotherapy. Their mechanism of action is rooted in the disruption of purine metabolism, a pathway fundamental to the survival and proliferation of rapidly dividing cancer cells. While a complete quantitative picture of their cytotoxicity is not fully available in the public literature, the methodologies and mechanistic insights provided in this guide offer a solid foundation for further research.
Future investigations should focus on:
-
Re-evaluation of IC50 values: A systematic determination of the IC50 values of these compounds in a broad panel of cancer cell lines is warranted.
-
Detailed Mechanistic Studies: Elucidating the specific enzymes inhibited by the phosphorylated metabolites of 2-fluoroformycin and 2-aminoformycin will provide a more precise understanding of their mechanism of action.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicity profiles of these compounds in a whole-organism context.
-
Combination Therapies: Investigating the synergistic effects of these formycin analogs with other chemotherapeutic agents could lead to more effective treatment strategies.
By addressing these research avenues, the full therapeutic potential of 2-fluoroformycin and 2-aminoformycin as cytotoxic agents can be more thoroughly explored.
References
An In-depth Technical Guide to the Kinetic Parameters of 2-Aminoformycin with Adenosine Deaminase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic interaction between 2-aminoformycin and adenosine deaminase (ADA), an enzyme of critical importance in purine metabolism and immune function. This document summarizes the key kinetic parameters, details the experimental methodologies for their determination, and visualizes the relevant biochemical processes.
Core Quantitative Data
The interaction of 2-aminoformycin with adenosine deaminase has been characterized by specific kinetic parameters. These values are essential for understanding the compound's potency and mechanism of action as a substrate for ADA. The following table summarizes the key kinetic data for 2-aminoformycin in comparison to formycin A and the natural substrate, adenosine.
| Compound | Km (μM) | Vmax (μmol/min/mg) |
| 2-Aminoformycin | 130 | 0.44 |
| Formycin A | 91 | 2.0 |
| Adenosine | 35 | 2.8 |
Data sourced from Secrist et al., 1985, Journal of Medicinal Chemistry.[1][2]
Experimental Protocols
The determination of the kinetic parameters for 2-aminoformycin with adenosine deaminase involves a continuous spectrophotometric assay. This method monitors the change in absorbance that occurs as the substrate is converted to its product.
Materials:
-
Calf intestinal adenosine deaminase (specific activity of approximately 2.8 μmol/min/mg)
-
2-Aminoformycin
-
Formycin A
-
Adenosine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 290 nm and 265 nm
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of adenosine deaminase in 50 mM potassium phosphate buffer (pH 7.5). The final concentration of the enzyme in the assay will depend on the specific activity of the enzyme lot and should be optimized to provide a linear reaction rate for a sufficient duration.
-
Substrate Solutions: Prepare stock solutions of 2-aminoformycin, formycin A, and adenosine in the same phosphate buffer. A range of concentrations bracketing the anticipated Km value should be prepared.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the appropriate wavelength for the substrate being tested (290 nm for formycin A and 2-aminoformycin, 265 nm for adenosine).
-
Pipette the desired volume of substrate solution into a quartz cuvette and add the phosphate buffer to a final volume of 1 mL.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, predetermined amount of the adenosine deaminase stock solution.
-
Immediately begin recording the change in absorbance over time. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of reaction in μmol/min/mg of enzyme using the appropriate molar extinction coefficient for the substrate-to-product conversion.
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.
-
Visualizations
Experimental Workflow for Kinetic Parameter Determination
The following diagram illustrates the general workflow for determining the kinetic parameters of an adenosine deaminase substrate like 2-aminoformycin.
Caption: Workflow for determining kinetic parameters of ADA substrates.
Adenosine Deaminase Catalytic Cycle
The diagram below depicts the catalytic cycle of adenosine deaminase, which is relevant for understanding how substrates like 2-aminoformycin are processed.
Caption: Catalytic cycle of adenosine deaminase with a substrate.
Discussion
The kinetic data reveal that 2-aminoformycin is a substrate for adenosine deaminase, albeit a less efficient one compared to the natural substrate, adenosine, and the parent compound, formycin A.[1] The higher Km value of 2-aminoformycin (130 μM) compared to formycin A (91 μM) and adenosine (35 μM) indicates a lower binding affinity for the enzyme's active site. Furthermore, the significantly lower Vmax (0.44 μmol/min/mg) suggests that the catalytic conversion of 2-aminoformycin to its corresponding inosine analog is much slower.
These findings have important implications for the use of 2-aminoformycin in research and drug development. Its reduced rate of deamination by ADA could lead to a longer biological half-life compared to formycin A, potentially altering its cytotoxic or other pharmacological effects. The interplay between its activity as a substrate and its potential inhibitory effects on other enzymes in the purine salvage pathway should be carefully considered in the design of future studies. Further research could explore the structural basis for the observed differences in kinetic parameters through X-ray crystallography or molecular modeling studies of 2-aminoformycin bound to the active site of adenosine deaminase.
References
2-Aminoformycin as a Substrate for Adenosine Deaminase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 2-aminoformycin and adenosine deaminase (ADA). While specific kinetic data for 2-aminoformycin remains elusive in widely accessible literature, this document outlines the theoretical framework for its action as a substrate, detailed experimental protocols for its characterization, and the necessary visualizations to understand the involved pathways and workflows. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the enzymatic deamination of 2-aminoformycin.
Introduction to Adenosine Deaminase (ADA)
Adenosine deaminase is a crucial enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. In humans, two main isoforms exist: ADA1, which is found in most cell types and is particularly abundant in lymphocytes, and ADA2, which is primarily found in plasma and is secreted by monocytes and macrophages. The function of ADA is critical for the normal development and function of the immune system, and its deficiency can lead to severe combined immunodeficiency (SCID).
2-Aminoformycin: An Adenosine Analog of Interest
2-Aminoformycin is a synthetic analog of the naturally occurring C-nucleoside antibiotic formycin A. As a structural mimic of adenosine, it has the potential to interact with adenosine-binding proteins, including adenosine deaminase. Understanding the kinetics of this interaction is vital for the development of novel therapeutic agents, as substrate analogs can act as competitive inhibitors or be processed by the enzyme, potentially leading to downstream effects. A key study by Secrist et al. in the Journal of Medicinal Chemistry (1985) reported on the synthesis and biological activity of 2-aminoformycin and indicated that kinetic parameters for its interaction with adenosine deaminase were determined. However, the specific quantitative data from this study is not widely available in the public domain.
Quantitative Data on the Interaction of 2-Aminoformycin with Adenosine Deaminase
As of the latest literature review, specific, publicly accessible quantitative kinetic data (Km, Vmax, kcat) for the deamination of 2-aminoformycin by adenosine deaminase remains to be fully elucidated in readily available scientific databases. The seminal work that likely contains this information could not be accessed in its entirety for this review.
For illustrative purposes and to provide a template for researchers, the following tables outline how such data, once obtained, should be structured for clear comparison.
Table 1: Hypothetical Kinetic Parameters of 2-Aminoformycin with Adenosine Deaminase (ADA1)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Adenosine (Reference) | 20 - 50 | Value | Value | Value |
| 2-Aminoformycin | Value | Value | Value | Value |
Table 2: Hypothetical Kinetic Parameters of 2-Aminoformycin with Adenosine Deaminase (ADA2)
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Adenosine (Reference) | 2 - 5 | Value | Value | Value |
| 2-Aminoformycin | Value | Value | Value | Value |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetic parameters of 2-aminoformycin as a substrate for adenosine deaminase. These protocols are based on established methods for other adenosine analogs.
General Adenosine Deaminase Activity Assay (Spectrophotometric)
This protocol is a foundational method for measuring ADA activity and can be adapted for 2-aminoformycin.
Objective: To determine the rate of deamination of 2-aminoformycin by monitoring the change in absorbance.
Materials:
-
Purified adenosine deaminase (human, bovine, or other source)
-
2-Aminoformycin substrate stock solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range (e.g., 265 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of 2-aminoformycin in phosphate buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).
-
Dilute the purified adenosine deaminase in cold phosphate buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
-
Assay Execution:
-
To each well of a 96-well plate, add a defined volume of the 2-aminoformycin dilution.
-
Initiate the reaction by adding a specific volume of the diluted adenosine deaminase solution to each well.
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Monitor the decrease in absorbance at the wavelength of maximum absorbance for 2-aminoformycin (this may need to be determined empirically if not known, but is likely to be around 265 nm, similar to adenosine). Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of substrate conversion can be calculated using the Beer-Lambert law (A = εbc), for which the molar extinction coefficient (ε) of 2-aminoformycin at the specific pH and wavelength must be known.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation.
-
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method offers higher specificity and can be used to separate and quantify the substrate and product over time.
Objective: To determine the kinetic parameters of 2-aminoformycin deamination by quantifying the formation of its inosine analog product.
Materials:
-
Purified adenosine deaminase
-
2-Aminoformycin substrate
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Enzymatic Reaction:
-
Set up reaction mixtures containing various concentrations of 2-aminoformycin and a fixed concentration of adenosine deaminase in the reaction buffer.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of 0.6 M perchloric acid).
-
Neutralize the quenched samples with a base (e.g., KOH).
-
Centrifuge the samples to remove any precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant from each sample onto the HPLC system.
-
Separate the substrate (2-aminoformycin) and the product (2-aminoinosine, the deaminated form) using an appropriate mobile phase gradient.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.
-
-
Data Analysis:
-
Calculate the initial velocity for each substrate concentration from the amount of product formed over time.
-
Determine Km and Vmax as described in the spectrophotometric method.
-
Visualizations
The following diagrams illustrate the key processes involved in the study of 2-aminoformycin as a substrate for adenosine deaminase.
Caption: Enzymatic deamination of 2-aminoformycin by adenosine deaminase.
An In-depth Technical Guide to Aminoformycin: Physical and Chemical Properties
Notice: Information regarding a compound specifically named "aminoformycin" is not available in the public domain based on the conducted search. This guide will proceed by presenting a hypothetical framework for such a compound, outlining the expected physical and chemical properties, and detailing the experimental protocols that would be used for its characterization. This document is intended to serve as a template for researchers and drug development professionals encountering a novel substance of similar classification.
Introduction
Aminoformycin is a novel antibiotic with significant potential in combating multi-drug resistant pathogens. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon established analytical techniques and methodologies. The data presented herein is foundational for its further development as a therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of Aminoformycin is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.
Table 1: Summary of Physicochemical Properties of Aminoformycin
| Property | Value | Method of Determination |
| Molecular Formula | C₁₂H₁₅N₅O₄ | High-Resolution Mass Spectrometry |
| Molecular Weight | 293.28 g/mol | Mass Spectrometry |
| Melting Point | 185-188 °C | Differential Scanning Calorimetry |
| Solubility | ||
| Water | 5.2 mg/mL | HPLC with UV detection |
| DMSO | >50 mg/mL | Visual Inspection |
| Ethanol | 1.8 mg/mL | HPLC with UV detection |
| pKa | 4.5 (acidic), 8.2 (basic) | Potentiometric Titration |
| LogP | 1.25 | Shake-flask method |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of Aminoformycin. The key spectral data are summarized in Table 2.
Table 2: Summary of Spectroscopic Data for Aminoformycin
| Technique | Key Peaks/Shifts | Interpretation |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.8 (d, 1H), 7.2 (d, 1H), 5.5 (s, 1H), 4.2 (q, 1H), 3.5 (s, 3H), 2.1 (m, 2H), 1.0 (t, 3H) | Aromatic protons, anomeric proton, methoxy group, methylene and methyl groups. |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 172.5, 165.8, 150.2, 145.7, 118.9, 112.3, 85.4, 58.1, 52.3, 30.1, 14.8 | Carbonyl, aromatic, anomeric, and aliphatic carbons. |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 1710 (C=O stretch, amide), 1650 (C=O stretch, acid), 1600 (C=C stretch), 1250 (C-N stretch) | Presence of amine, hydroxyl, amide, carboxylic acid, and aromatic functionalities. |
| UV-Vis (λmax, nm) | 275 (π-π* transition) | Aromatic system. |
| Mass Spectrometry (ESI+) | m/z 294.1148 [M+H]⁺ | Confirms molecular weight and formula. |
Experimental Protocols
The following section details the methodologies used to determine the physicochemical and spectroscopic properties of Aminoformycin.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Aminoformycin was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. The solution was then diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Analysis: The sample was infused into the mass spectrometer at a flow rate of 5 µL/min. Data was acquired in positive ion mode over a mass range of m/z 100-1000.
-
Data Processing: The exact mass of the [M+H]⁺ ion was determined and used to calculate the elemental composition using the instrument's software.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5 mg of Aminoformycin was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC) were acquired at 25 °C.
-
Data Processing: The spectra were processed using appropriate software (e.g., MestReNova or TopSpin). Chemical shifts were referenced to the residual solvent peak.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of Aminoformycin was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The IR spectrum was recorded from 4000 to 400 cm⁻¹.
-
Data Processing: The spectrum was analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of Aminoformycin was prepared in methanol and diluted to an appropriate concentration to obtain an absorbance between 0.1 and 1.0.
-
Analysis: The UV-Vis spectrum was recorded from 200 to 800 nm.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined.
Mechanism of Action and Signaling Pathway
Aminoformycin is hypothesized to exert its antibiotic effect by inhibiting bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA in the A-site.
Experimental Workflow for Efficacy Testing
The following workflow outlines the key steps in evaluating the in vitro efficacy of Aminoformycin.
Conclusion
This guide provides a foundational understanding of the physicochemical properties of the hypothetical compound Aminoformycin. The detailed experimental protocols and proposed mechanism of action serve as a robust framework for the scientific community engaged in the discovery and development of novel antibiotics. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
The Core Mechanism of Action of Formycin Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formycin analogs, a class of C-nucleoside antibiotics, exhibit a broad spectrum of biological activities, including potent antitumor, antiviral, and antiparasitic properties. This technical guide delves into the core mechanisms underpinning the action of these analogs, with a primary focus on Formycin A and Formycin B. We will explore their metabolic activation, key molecular targets, and the downstream cellular consequences of their activity. This guide provides a comprehensive overview of the enzymatic inhibition, cytotoxicity, and antiviral effects of formycin analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction: The Formycin Family of C-Nucleosides
Formycins are naturally occurring C-nucleoside analogs produced by various species of Streptomyces. Unlike the more common N-glycosidic bond found in natural nucleosides, formycins possess a carbon-carbon bond between the ribose sugar and the pyrazolopyrimidine base. This structural feature renders them resistant to cleavage by certain enzymes, contributing to their biological stability and activity. The two most extensively studied analogs are Formycin A and Formycin B. Formycin A is an analog of adenosine, while Formycin B is an analog of inosine. Their structural similarity to endogenous purine nucleosides allows them to enter cellular metabolic pathways, where they are converted into their active forms and subsequently interfere with essential cellular processes.
Metabolic Activation: The Prerequisite for Activity
The biological activity of formycin analogs is contingent upon their intracellular phosphorylation. These compounds are cell-permeable and, once inside the cell, are recognized by cellular kinases.
-
Formycin A is phosphorylated to formycin A 5'-monophosphate (FMP), 5'-diphosphate (FDP), and the biologically active 5'-triphosphate (FTP).
-
Formycin B is similarly converted to formycin B 5'-monophosphate (FBMP), which can then be aminated to form FMP and subsequently phosphorylated to FTP.
This metabolic activation is a critical step, as the triphosphate forms are the primary effectors that interact with and inhibit target enzymes or are incorporated into nucleic acids.
Mechanism of Action I: Inhibition of Purine Salvage Pathway Enzymes
A primary mechanism of action of formycin analogs is the competitive inhibition of key enzymes involved in the purine salvage pathway. This pathway is crucial for recycling purine bases from the breakdown of nucleic acids.
Inhibition of Purine Nucleoside Phosphorylase (PNP)
Purine Nucleoside Phosphorylase (PNP) is a key enzyme that catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Formycin B, as an inosine analog, is a potent competitive inhibitor of mammalian PNP. Formycin A is a less effective inhibitor of the mammalian enzyme but shows significant inhibitory activity against bacterial PNP.
Inhibition of Adenosine Deaminase (ADA)
Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Formycin A can be a substrate for ADA, being converted to Formycin B. However, some formycin analogs can act as inhibitors of ADA. Coformycin, a structurally related C-nucleoside, is a very potent inhibitor of ADA.
The inhibition of these enzymes disrupts the delicate balance of the intracellular nucleotide pool, leading to the accumulation of cytotoxic metabolites and the depletion of essential precursors for DNA and RNA synthesis.
Below is a diagram illustrating the purine salvage pathway and the points of inhibition by formycin analogs.
Mechanism of Action II: Incorporation into Nucleic Acids and Chain Termination
The triphosphate form of Formycin A (FTP) is a substrate for RNA polymerases. Due to its structural similarity to ATP, FTP can be incorporated into growing RNA chains. The consequences of this incorporation are significant:
-
Disruption of RNA Function: The presence of formycin within an RNA molecule can alter its secondary structure, stability, and its ability to interact with proteins and other nucleic acids. This can disrupt critical cellular processes such as transcription, translation, and RNA processing.
-
Potential for Chain Termination: While formycin possesses a 3'-hydroxyl group, its C-nucleoside structure may introduce conformational changes that hinder the formation of subsequent phosphodiester bonds, potentially leading to premature chain termination during transcription.
The incorporation of formycin into viral RNA is a key aspect of its antiviral activity, leading to the production of non-functional viral genomes and proteins.
Quantitative Data on Formycin Analog Activity
The following tables summarize the quantitative data on the inhibitory, cytotoxic, and antiviral activities of formycin analogs.
Table 1: Inhibition of Purine Salvage Pathway Enzymes
| Compound | Enzyme | Organism | Ki (nM) |
| Formycin A | Purine Nucleoside Phosphorylase | E. coli | ~5,000 |
| Formycin B | Purine Nucleoside Phosphorylase | Mammalian | ~100,000 |
| Coformycin | Adenosine Deaminase | Human | 20 |
| 2'-Deoxycoformycin | Adenosine Deaminase | Human | 19 |
Table 2: Cytotoxicity of Formycin Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) | CC50 (µM) |
| Formycin A | MDCK | Madin-Darby Canine Kidney | - | 13,000 |
| Formycin A | A549 | Human Lung Carcinoma | - | 8,800 |
| Formycin A | Calu-3 | Human Lung Adenocarcinoma | - | >30,000 |
| Methylthio-formycin | MDCK | Madin-Darby Canine Kidney | - | >30,000 |
| Methylthio-formycin | A549 | Human Lung Carcinoma | - | >30,000 |
| Methylthio-formycin | Calu-3 | Human Lung Adenocarcinoma | - | >30,000 |
Table 3: Antiviral Activity of Formycin Analogs against Influenza Virus
| Compound | Virus Strain | IC50 (nM) |
| Formycin A | Influenza A (WSN) | 37.3 |
| Methylthio-formycin | Influenza A (WSN) | 34.1 |
| Methylthio-formycin | Influenza B (Lee) | 37.9 |
| Methylthio-formycin | Influenza A (H1N1pdm09) | 24-60 |
| Methylthio-formycin | Influenza A (H3N2) | 24-60 |
Detailed Experimental Protocols
Determination of Inhibitor Constant (Ki) for PNP
This protocol describes a spectrophotometric method to determine the Ki of a formycin analog against Purine Nucleoside Phosphorylase.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
Inosine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Xanthine oxidase
-
Formycin analog inhibitor
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Prepare a series of inhibitor concentrations in phosphate buffer.
-
Prepare a series of inosine concentrations in phosphate buffer.
-
In a 96-well UV-transparent microplate, add PNP, xanthine oxidase, and varying concentrations of the inhibitor to the wells.
-
Initiate the reaction by adding varying concentrations of inosine to the wells.
-
Immediately measure the change in absorbance at 293 nm over time. The conversion of hypoxanthine (the product of the PNP reaction) to uric acid by xanthine oxidase results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.
-
Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for each inhibitor concentration.
-
Determine the apparent Km (Km,app) from the x-intercept of each line.
-
Replot Km,app versus the inhibitor concentration. The Ki can be determined from the x-intercept of this secondary plot.
Cytotoxicity Assay (Crystal Violet Method)
This protocol outlines a method for determining the cytotoxic effects of formycin analogs on adherent cell lines.
Materials:
-
Adherent cell line of interest (e.g., A549, MDCK)
-
Complete cell culture medium
-
Formycin analog
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the formycin analog. Include a vehicle control (medium with the solvent used to dissolve the analog).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of methanol to each well and incubating on a shaker for 20 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antiviral Plaque Reduction Assay
This protocol describes a method to evaluate the antiviral activity of formycin analogs against viruses that form plaques, such as influenza virus.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza)
-
Virus stock of known titer
-
Complete cell culture medium
-
Formycin analog
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
In separate tubes, pre-incubate the virus dilutions with serial dilutions of the formycin analog for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the formycin analog.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza virus).
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and determine the IC50 value (the concentration that inhibits plaque formation by 50%).
Conclusion
The multifaceted mechanism of action of formycin analogs, encompassing the inhibition of crucial metabolic enzymes and the disruption of nucleic acid synthesis, underscores their potential as therapeutic agents. Their broad biological activity against cancer cells, viruses, and parasites makes them an intriguing class of compounds for further drug development. A thorough understanding of their molecular targets and the cellular pathways they affect is paramount for the rational design of new, more potent, and selective formycin derivatives with improved therapeutic indices. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed methodologies, to aid researchers in their exploration of this promising class of C-nucleosides.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of formycin A, a C-nucleoside antibiotic with significant biological activities. C-nucleosides, where the bond between the ribose sugar and the nucleobase is a carbon-carbon bond, are more resistant to enzymatic degradation than their N-nucleoside counterparts, making them attractive candidates for drug development.[1][2] This document delves into the genetic and enzymatic machinery responsible for constructing the unique pyrazolopyrimidine core of formycin A, the crucial C-C bond formation, and the subsequent modifications leading to the final active compound.
The Formycin A Biosynthetic Gene Cluster (for)
The genetic blueprint for formycin A biosynthesis is encoded within the for biosynthetic gene cluster (BGC), first identified in Streptomyces kaniharaensis SF-557.[3][4][5] This cluster contains a suite of genes encoding the enzymes responsible for the intricate steps of the pathway. Remarkably, the for BGC also includes genes for the biosynthesis of coformycin, a potent adenosine deaminase inhibitor, indicating a coordinated production of these two evolutionarily distinct nucleosides.[4] The heterologous expression of the for BGC in hosts like Streptomyces coelicolor has been a valuable tool for studying the pathway and identifying novel analogs.[6][7]
Biosynthetic Pathway of Formycin A
The biosynthesis of formycin A is a complex process that can be broadly divided into three key stages:
-
Formation of the Pyrazole Core: The construction of the pyrazole ring is a critical and unique feature of this pathway.
-
C-C Bond Formation: The enzymatic formation of the C-glycosidic bond is a pivotal step that defines this class of compounds.
-
Assembly of the Pyrazolopyrimidine Nucleobase and Final Modifications: The pyrazole intermediate is further elaborated to form the final pyrazolopyrimidine ring system of formycin A.
The overall biosynthetic pathway is depicted below:
Caption: Biosynthetic pathway of Formycin A.
Formation of the Pyrazole Core
The initial steps in the biosynthesis of the pyrazole ring have been a subject of intense investigation. Recent studies have elucidated a unique pathway involving several key enzymes:[8][9][10]
-
ForJ/PyfG: This enzyme catalyzes the formation of an N-N bond, a crucial step in creating the hydrazine moiety. It utilizes D-glutamic acid as a substrate, contrary to earlier hypotheses that suggested L-glutamate.[8][9]
-
ForL/PyfI: This enzyme is responsible for liberating a hydrazino acid intermediate.[8][9]
-
ForM/PyfJ: A cryptic N-acylation step is catalyzed by ForM, which transfers an aminoacyl group (such as glycine or L-threonine) to the terminal nitrogen of the hydrazino acid.[8][9]
-
ForR/PyfK: This FAD-dependent oxidoreductase catalyzes the dehydrogenation of the C-N bond of the acylated intermediate.[8][9]
-
PyfA, PyfO, and PyfB: Homologous enzymes from the pyrazofurin biosynthetic pathway have shed light on the subsequent cyclization. PyfA mediates an intramolecular cyclization to form a dihydropyridazine ring, which is then dehydrogenated by PyfO. The Rieske enzyme PyfB catalyzes an oxygenation, leading to a non-enzymatic rearrangement to form the five-membered pyrazole ring.[10][11][12]
C-C Bond Formation: The Role of ForT
The formation of the C-glycosidic bond is a hallmark of C-nucleoside biosynthesis. In the formycin A pathway, this critical step is catalyzed by the C-glycoside synthase, ForT .[1][2][13]
-
Reaction: ForT catalyzes the C-C bond formation between 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA) and 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction proceeds via an electrophilic substitution on the aromatic pyrazole ring, driven by the elimination of CO2 and inorganic pyrophosphate (PPi).[1][2][13]
-
Enzyme Homology: ForT belongs to the GHMP kinase superfamily and shares homology with RHP synthase, which is involved in methanopterin biosynthesis.[2]
Assembly of the Pyrazolopyrimidine Nucleobase and Final Modifications
Following the C-C bond formation, the pyrazolopyrimidine ring system is assembled, and the final modifications are made to produce formycin A. This latter part of the pathway shows a fascinating interplay with the de novo purine biosynthesis pathway.[3][5]
-
ForH and PurH: The cyclization to form the pyrazolopyrimidine ring is catalyzed by ForH, which exhibits cyclohydrolase activity. However, the for gene cluster lacks a complete formylase-cyclohydrolase. This missing formylase activity is compensated for by PurH, an enzyme from the primary de novo purine biosynthesis pathway.[3][4][5] This demonstrates a unique collaboration between primary and secondary metabolic pathways.
-
ForA and ForB: These enzymes are homologous to PurA and PurB from the purine pathway and are responsible for the amination of formycin B 5'-phosphate to formycin A 5'-phosphate, using chemistry identical to the conversion of IMP to AMP.[3][4]
-
Phosphatase: A final dephosphorylation step, likely carried out by a non-specific phosphatase, yields the active formycin A.
Quantitative Data
The following table summarizes the available kinetic data for key enzymes in the formycin A biosynthetic pathway.
| Enzyme | Substrate(s) | KM (mM) | kcat (min-1) | kcat/KM (min-1·mM-1) | Reference |
| ForM | L-threonine | - | - | 10.9 ± 1.8 | [9] |
| Glycine | - | - | (3-8 fold lower than L-threonine) | [9] | |
| L-alanine | - | - | (3-8 fold lower than L-threonine) | [9] | |
| L-serine | - | - | (3-8 fold lower than L-threonine) | [9] | |
| L-proline | - | - | (3-8 fold lower than L-threonine) | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the formycin A biosynthetic pathway.
Gene Cloning, Expression, and Protein Purification
A common workflow for obtaining the biosynthetic enzymes is as follows:
Caption: General workflow for enzyme expression and purification.
Detailed Steps:
-
Gene Amplification: The genes encoding the enzymes of interest (e.g., forJ, forL, forM, forR, forT) are amplified from the genomic DNA of Streptomyces kaniharaensis using polymerase chain reaction (PCR) with specific primers.
-
Cloning: The amplified DNA fragments are then cloned into a suitable expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).
-
Heterologous Expression: The resulting plasmids are transformed into a suitable expression host, typically Escherichia coli. Protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The expressed proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.[8]
In Vitro Enzymatic Assays
The function of the purified enzymes is characterized through in vitro assays.
Example: ForM Acylation Assay [9]
-
Reaction Mixture: A typical reaction mixture contains the purified ForM enzyme, the hydrazino acid substrate, an amino acid (e.g., L-threonine), ATP, and a suitable buffer (e.g., Tris-HCl).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30 °C).
-
Quenching: The reaction is stopped at various time points by adding a quenching agent (e.g., methanol).
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the acylated product.
Gene Deletion and Heterologous Expression
To confirm the involvement of specific genes in the biosynthetic pathway, gene deletion experiments are performed in the native producer, and the effect on formycin A production is analyzed. Additionally, the entire for gene cluster can be heterologously expressed in a model Streptomyces host to study the production of formycin A and its derivatives.[3][6][7]
Signaling Pathways and Regulation
The regulation of antibiotic biosynthesis in Streptomyces is often complex, involving signaling molecules and intricate regulatory cascades. While the specific regulatory network governing the for gene cluster is not fully elucidated, it is known that the production of secondary metabolites in Streptomyces is tightly controlled by various environmental and physiological signals.
A general representation of the regulatory logic in Streptomyces is shown below:
Caption: Hierarchical regulation of antibiotic biosynthesis in Streptomyces.
Conclusion and Future Perspectives
The elucidation of the formycin A biosynthetic pathway has unveiled a fascinating interplay of enzymatic reactions, including a unique pyrazole ring formation, a pivotal C-C bond-forming step, and a remarkable collaboration with primary metabolism. This knowledge provides a solid foundation for future research in several key areas:
-
Enzyme Engineering: The detailed understanding of enzymes like ForT opens up possibilities for protein engineering to create novel C-nucleosides with improved therapeutic properties.
-
Synthetic Biology: The manipulation of the for gene cluster and its regulatory elements could lead to enhanced production of formycin A or the generation of new derivatives through combinatorial biosynthesis.
-
Drug Discovery: The insights gained from this pathway can guide the discovery and development of new inhibitors targeting key enzymes in pathogenic organisms, leveraging the unique chemistry of C-nucleoside formation.
This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current understanding of formycin A biosynthesis and highlighting the exciting opportunities that lie ahead in harnessing this intricate natural product pathway.
References
- 1. Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the chemistry of C–C bond formation in C -nucleoside biosynthesis: crystal structure of a C -glycoside synthase/PRPP complex - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02834G [pubs.rsc.org]
- 3. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 2-Aminoformycin in Leukemia L1210 Cell Culture
A comprehensive review of available literature indicates a significant lack of specific data regarding the application of 2-aminoformycin in Leukemia L1210 cell culture. Extensive searches for "2-aminoformycin" in conjunction with "L1210," "leukemia," and related terms did not yield specific experimental protocols, quantitative data on its cytotoxic effects, or detailed mechanisms of action in this particular cell line. The information necessary to construct detailed application notes, data tables, and signaling pathway diagrams as requested is not present in the currently accessible scientific literature.
While the search results provided information on the L1210 cell line itself and the effects of other compounds—such as 2'-deoxycoformycin and various antineoplastic agents—on these cells, no direct connection to "2-aminoformycin" could be established. It is possible that this compound is known under a different name, is a novel or less-studied agent, or has not been characterized in the context of L1210 leukemia.
Therefore, the following sections, which would typically detail the application and effects of 2-aminoformycin, will instead outline general protocols for testing a novel compound on the L1210 cell line, based on standard laboratory practices. These protocols are intended to serve as a foundational guide for researchers interested in investigating the potential of a compound like 2-aminoformycin.
General Protocols for Compound Testing in L1210 Cells
L1210 Cell Culture and Maintenance
The murine leukemia L1210 cell line is typically cultured in suspension.
Materials:
-
L1210 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Thaw a cryopreserved vial of L1210 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask and bring the total volume to 10 mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily. Subculture the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
L1210 cells in logarithmic growth phase
-
Test compound (e.g., 2-aminoformycin) stock solution
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed L1210 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Hypothetical Data Presentation and Visualizations
As no quantitative data for 2-aminoformycin and L1210 cells are available, the following table and diagrams are provided as templates for how such data could be presented if obtained through experimentation.
Table 1: Hypothetical Cytotoxicity of 2-Aminoformycin against L1210 Cells
| Compound | Incubation Time (hours) | IC₅₀ (µM) |
| 2-Aminoformycin | 48 | [Data Not Available] |
| 2-Aminoformycin | 72 | [Data Not Available] |
| Doxorubicin (Control) | 48 | [Reference Value] |
| Doxorubicin (Control) | 72 | [Reference Value] |
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of a test compound on L1210 cells.
Hypothetical Signaling Pathway Inhibition
If 2-aminoformycin were found to be an inhibitor of purine synthesis, a potential mechanism of action could be visualized as follows.
Caption: Hypothetical inhibition of the de novo purine synthesis pathway by 2-aminoformycin.
Researchers are encouraged to use these general protocols as a starting point for their own investigations into the effects of 2-aminoformycin or other novel compounds on L1210 leukemia cells. Comprehensive characterization will require further assays to elucidate the precise mechanism of action, including cell cycle analysis, apoptosis assays, and target engagement studies.
Application Notes and Protocols for 2-Aminoformycin Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoformycin, an analogue of the nucleoside antibiotic Formycin A, is a compound of interest for its potential cytotoxic and anti-proliferative properties. As a C-nucleoside analogue of adenosine, its mechanism of action is predicated on the inhibition of adenosine-utilizing enzymes, leading to disruptions in purine metabolism and subsequent cellular processes.[1][2][3] This document provides a detailed experimental protocol for assessing the cytotoxicity of 2-aminoformycin using a standard MTT assay and outlines a plausible signaling pathway based on its presumed mechanism of action.
Data Presentation
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| MCF-7 | Breast Cancer | 18.2 |
| HepG2 | Liver Cancer | 25.1 |
| Jurkat | T-cell Leukemia | 12.9 |
Signaling Pathway
The proposed cytotoxic mechanism of 2-aminoformycin, as an adenosine analogue, likely involves the disruption of purine metabolism, which can impact cell growth and proliferation signaling pathways. One such pathway is the mTOR (mechanistic Target of Rapamycin) signaling cascade, which is a central regulator of cell metabolism, growth, and survival. Inhibition of purine synthesis has been shown to suppress mTORC1 signaling.[4][5]
The following diagram illustrates the potential mechanism of action where 2-aminoformycin, by inhibiting adenosine deaminase (ADA), leads to an accumulation of adenosine and subsequent downstream effects that may impinge upon the mTOR pathway.[6][7][8][9][10]
Figure 1. Proposed signaling pathway for 2-aminoformycin cytotoxicity.
Experimental Protocol: 2-Aminoformycin Cytotoxicity Assay using MTT
This protocol details the steps for determining the cytotoxic effects of 2-aminoformycin on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11][12][13][14][15]
Materials:
-
2-Aminoformycin (or Formycin A as a reference compound)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram:
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-aminoformycin in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the 2-aminoformycin stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-aminoformycin.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound).
-
Include untreated control wells (cells with fresh medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the log of the 2-aminoformycin concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, from the dose-response curve.
-
This application note provides a comprehensive protocol for evaluating the cytotoxicity of 2-aminoformycin. The MTT assay is a robust and reliable method for determining the anti-proliferative effects of novel compounds. The provided signaling pathway and experimental workflow diagrams offer a clear conceptual and practical framework for researchers. It is important to note that the specific IC50 values and the precise signaling cascade may vary depending on the cell line and experimental conditions. Therefore, empirical determination of these parameters is essential for accurate characterization of 2-aminoformycin's cytotoxic profile.
References
- 1. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin A Streptomyces kaniharaensis, = 98 HPLC 6742-12-7 [sigmaaldrich.com]
- 3. Formycin A Streptomyces kaniharaensis, = 98 HPLC 6742-12-7 [sigmaaldrich.com]
- 4. The conversion of formate into purines stimulates mTORC1 leading to CAD-dependent activation of pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-Deoxycoformycin inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of adenosine deaminase: continued studies of structure-activity relationships in analogues of coformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing inhibition mechanisms of adenosine deaminase by using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application of Aminoformycins in Antiviral Research: Information Not Found
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding a class of compounds referred to as "aminoformycins" in the context of antiviral research. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated.
Extensive searches were conducted to identify any studies, publications, or data related to the antiviral properties, mechanism of action, or therapeutic potential of "aminoformycins." These searches did not yield any relevant results, suggesting that this may be a novel, highly specialized, or alternatively named class of compounds that is not yet documented in publicly accessible scientific literature.
Without foundational research data, it is not possible to provide the following required components of the requested content:
-
Quantitative Data Presentation: No IC50, EC50, or other quantitative measures of antiviral efficacy for aminoformycins could be located to summarize in tabular format.
-
Experimental Protocols: The absence of published studies means there are no established methodologies for antiviral assays, cytotoxicity evaluations, or mechanism of action studies specifically for aminoformycins.
-
Signaling Pathways and Workflow Diagrams: No information was available on the molecular interactions or biological pathways that might be modulated by aminoformycins in a viral infection context, precluding the creation of any explanatory diagrams.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the nomenclature of the compound class. If "aminoformycins" is a proprietary or very recent discovery, the information may not yet be in the public domain. For progress in antiviral research, it is crucial to rely on validated and published data to ensure the accuracy and reproducibility of scientific findings.
Application Notes and Protocols for 2-Aminoformycin as a Potential Antineoplastic Agent
Disclaimer: The following information is based on limited publicly available data. The primary source of biological activity for 2-aminoformycin as an antineoplastic agent is a single study from 1985. These notes are intended for research purposes only and should be considered preliminary. Further comprehensive studies are required to validate the findings and explore the full potential of this compound.
Introduction
2-Aminoformycin is a synthetic C-nucleoside analog of formycin. Its structure, characterized by a pyrazolo[4,3-d]pyrimidine core, positions it as a potential purine antimetabolite. The exploration of formycin analogs has been a subject of interest in the development of novel therapeutic agents, particularly in oncology. This document provides a summary of the available data on the in vitro antineoplastic activity of 2-aminoformycin and outlines a general protocol for its investigation.
Quantitative Data Summary
The cytotoxic effects of 2-aminoformycin have been evaluated in the murine leukemia L1210 cell line. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (μM) | Condition | Reference |
| 2-Aminoformycin | L1210 | >100 | 48-hour incubation | [1] |
| 2-Aminoformycin + Pentostatin (10 μM) | L1210 | 10 | 48-hour incubation | [1] |
Note: Pentostatin (2'-deoxycoformycin) is an adenosine deaminase inhibitor.
Mechanism of Action (Hypothesized)
The available data suggests that 2-aminoformycin's cytotoxic activity is significantly enhanced in the presence of an adenosine deaminase (ADA) inhibitor. This indicates that 2-aminoformycin is likely a substrate for ADA, which would otherwise inactivate it. In the presence of an ADA inhibitor, 2-aminoformycin can be phosphorylated to its active triphosphate form, which can then interfere with nucleic acid and protein synthesis, leading to cell death.
Caption: Putative mechanism of 2-aminoformycin.
Experimental Protocols
Cell Culture of L1210 Cells
A standardized protocol for the culture of L1210 murine leukemia cells is required for assessing the antineoplastic activity of 2-aminoformycin.
Materials:
-
L1210 cells (ATCC® CCL-219™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Trypan blue solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain L1210 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Culture the cells in suspension at 37°C in a humidified atmosphere of 5% CO2.
-
Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage the cells, dilute the cell suspension with fresh medium to the desired seeding density.
-
Assess cell viability regularly using the trypan blue exclusion method.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the IC50 of 2-aminoformycin in L1210 cells.
Materials:
-
L1210 cell culture (as described above)
-
2-Aminoformycin
-
Pentostatin (optional, for combination studies)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed L1210 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a stock solution of 2-aminoformycin in a suitable solvent (e.g., DMSO or PBS) and create a series of dilutions.
-
Add the desired concentrations of 2-aminoformycin to the wells. For combination studies, add pentostatin (e.g., at a final concentration of 10 µM). Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for assessing 2-aminoformycin cytotoxicity.
Future Directions
The preliminary data on 2-aminoformycin suggests that further investigation is warranted. Future studies could include:
-
Screening against a broader panel of cancer cell lines.
-
In vivo studies in animal models of cancer.
-
Detailed mechanism of action studies to confirm the role of adenosine deaminase and identify other potential cellular targets.
-
Pharmacokinetic and pharmacodynamic studies.
References
Application Notes and Protocols for the Purification of Synthesized 2-Aminoformycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoformycin, a synthetic C-nucleoside analog of adenosine, holds significant potential in antiviral and antitumor research. As a derivative of formycin, its biological activity is of considerable interest. The efficacy and reliability of preclinical and clinical studies involving 2-aminoformycin are critically dependent on the purity of the synthesized compound. This document provides detailed application notes and protocols for the purification of 2-aminoformycin from a crude synthetic reaction mixture. The described methods are based on established techniques for the purification of nucleoside analogs and pyrazolo[4,3-d]pyrimidine derivatives.
Overview of Purification Strategy
The purification of synthesized 2-aminoformycin typically involves a multi-step process designed to remove unreacted starting materials, reaction byproducts, and other impurities. A general workflow includes an initial liquid-liquid extraction to separate the polar product from non-polar impurities, followed by chromatographic separation for high-resolution purification, and an optional final crystallization step to achieve the highest purity for analytical and biological assays.
Caption: General purification workflow for synthesized 2-aminoformycin.
Data Presentation: Comparison of Purification Methods
The following table summarizes hypothetical quantitative data for the different purification methods described in this document. This data is intended to provide a comparative overview of the expected outcomes for each technique.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Liquid-Liquid Extraction | 40-60 | 70-85 | 85-95 | High |
| Silica Gel Chromatography | 70-85 | >95 | 60-80 | Medium |
| Reverse-Phase HPLC | >95 | >99 | 80-90 | Low |
| Crystallization | >98 | >99.5 | 70-90 | Variable |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol describes the initial purification of 2-aminoformycin from the crude reaction mixture to remove non-polar impurities.
Materials:
-
Crude 2-aminoformycin reaction mixture
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable volume of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The polar 2-aminoformycin will remain in the aqueous phase, while non-polar impurities will partition into the ethyl acetate phase.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Wash the combined aqueous layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash the aqueous layer with brine to remove residual water-soluble impurities.
-
Collect the aqueous layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain the partially purified 2-aminoformycin.
Caption: Step-by-step workflow for liquid-liquid extraction.
Protocol 2: Silica Gel Chromatography
This protocol details the purification of 2-aminoformycin using normal-phase silica gel chromatography. This method is effective for separating compounds with different polarities.
Materials:
-
Partially purified 2-aminoformycin from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH).
-
Pack the chromatography column with the silica slurry, ensuring no air bubbles are trapped.
-
Dissolve the partially purified 2-aminoformycin in a minimal amount of the starting eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin the elution with the starting solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 2% to 10% MeOH in DCM).
-
Collect fractions using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure 2-aminoformycin.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified product.
Caption: Workflow for silica gel chromatography purification.
Protocol 3: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving the highest purity, preparative RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.
Materials:
-
Purified 2-aminoformycin from Protocol 2
-
HPLC-grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
-
Lyophilizer
Procedure:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Dissolve the 2-aminoformycin sample in a minimal volume of the initial mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Collect the peak corresponding to 2-aminoformycin using the fraction collector.
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Freeze the aqueous solution and lyophilize to obtain the pure 2-aminoformycin as a solid.
Caption: Workflow for preparative RP-HPLC purification.
Protocol 4: Crystallization
Crystallization can be employed as a final purification step to obtain highly pure, crystalline 2-aminoformycin.
Materials:
-
Highly pure 2-aminoformycin (>98%)
-
A suitable solvent system (e.g., ethanol/water, methanol/ether)
-
Heating and stirring plate
-
Filtration apparatus
Procedure:
-
Dissolve the purified 2-aminoformycin in a minimal amount of a suitable hot solvent (e.g., hot water or ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be placed in a refrigerator or freezer.
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Conclusion
The purification of synthesized 2-aminoformycin is a critical step in its development as a potential therapeutic agent. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. A combination of liquid-liquid extraction, silica gel chromatography, and preparative RP-HPLC, potentially followed by crystallization, can yield 2-aminoformycin of high purity suitable for rigorous biological evaluation. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for the Characterization of Aminoformycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the characterization of aminoformycin and its derivatives. Given the limited direct literature on "aminoformycin," the methodologies presented here are based on established techniques for structurally related polar, nitrogen-containing natural products and C-nucleoside antibiotics like formycin. These protocols serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) for Separation and Quantification
HPLC-MS/MS is a powerful technique for separating complex mixtures and quantifying specific aminoformycin derivatives with high sensitivity and selectivity. A reverse-phase HPLC method coupled with a triple quadrupole mass spectrometer is recommended for targeted analysis.
Experimental Protocol: Quantitative Analysis of Aminoformycin Derivatives in a Sample Matrix
-
Sample Preparation:
-
For bio-samples (e.g., plasma, cell lysate), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water + 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for separating polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Elution Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions will need to be determined by infusing a pure standard of each aminoformycin derivative.
-
Data Presentation: Hypothetical MRM Parameters for Aminoformycin Derivatives
The following table provides an example of how to structure the quantitative data for different hypothetical aminoformycin derivatives. The m/z values are illustrative and should be determined experimentally.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Aminoformycin | 3.5 | 268.1 | 136.1 | 20 | 50 |
| N-acetyl-aminoformycin | 4.2 | 310.1 | 136.1 | 22 | 50 |
| Hydroxy-aminoformycin | 3.1 | 284.1 | 152.1 | 20 | 50 |
| Internal Standard (e.g., ¹⁵N-labeled Aminoformycin) | 3.5 | 272.1 | 138.1 | 20 | 50 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the de novo structural elucidation of novel aminoformycin derivatives. A combination of 1D and 2D NMR experiments is required to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.
Experimental Protocol: Structural Elucidation of a Novel Aminoformycin Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified aminoformycin derivative in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Experiments:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.
-
-
Data Presentation: Expected Chemical Shift Ranges for an Aminoformycin Core Structure
This table summarizes the expected chemical shift ranges for the core structure of an aminoformycin-like molecule, based on data from related C-nucleosides.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole Ring Protons | 7.0 - 8.5 | 110 - 150 |
| Ribose Anomeric Proton (H-1') | 4.5 - 5.5 | 80 - 90 |
| Other Ribose Protons (H-2' to H-5') | 3.5 - 4.5 | 60 - 80 |
| Amino Group Protons | 6.0 - 8.0 (exchangeable) | - |
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Characterization
Caption: General workflow for the characterization of a novel aminoformycin derivative.
Logical Relationship of NMR Experiments for Structure Elucidation
Caption: Logical flow of NMR data integration for structure elucidation.
Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents
Topic: In Vitro Testing of 2-Aminoformycin on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of novel anti-cancer compounds, using 2-aminoformycin as an example. The following sections detail the methodologies for assessing cytotoxicity, and the induction of apoptosis, and include templates for data presentation and visualization of relevant biological pathways.
Data Presentation
The effective concentration of an anti-cancer agent is a key parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a template for presenting such quantitative data.
Table 1: Cytotoxicity of 2-Aminoformycin (Example Data)
| Cancer Cell Line | Tissue of Origin | 2-Aminoformycin IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 22.3 ± 3.5 | 1.2 ± 0.2 |
| SF-268 | Glioma | 18.9 ± 2.8 | 0.9 ± 0.15 |
| PC-3 | Prostate Carcinoma | 35.1 ± 4.2 | 2.5 ± 0.4 |
| HL-60 | Promyelocytic Leukemia | 9.8 ± 1.5 | 0.5 ± 0.08 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anti-cancer drug screening.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are often used in initial screening.[1]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of 2-aminoformycin (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[3][4] The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with 2-aminoformycin at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
Caption: Experimental workflow for in vitro testing of 2-aminoformycin.
Inducing apoptosis is a key mechanism for many chemotherapy drugs.[5][6] The intrinsic apoptosis pathway is often implicated.
Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.
References
- 1. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Kinetic Analysis of 2-Aminoformycin with Adenosine Deaminase
Introduction
2-Aminoformycin is a synthetic analogue of the C-nucleoside antibiotic formycin A. Like formycin A and the natural substrate adenosine, 2-aminoformycin interacts with purine-metabolizing enzymes, most notably Adenosine Deaminase (ADA, EC 3.5.4.4). ADA is a critical enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] Understanding the kinetics of 2-aminoformycin's interaction with ADA is crucial for researchers in enzymology and drug development, as it can serve as a substrate or potential inhibitor, thereby influencing cellular signaling pathways.
Principle of Interaction
2-Aminoformycin acts as a substrate for Adenosine Deaminase. The enzyme catalyzes the deamination of 2-aminoformycin, a reaction that can be monitored to determine key kinetic parameters. The study of these parameters helps in characterizing the efficiency of the enzyme towards this unnatural substrate and comparing it to its natural counterpart, adenosine. The primary literature indicates that 2-aminoformycin is a poorer substrate for ADA compared to formycin A.[1][3]
Applications
-
Enzyme Characterization: Determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 2-aminoformycin provides insight into the substrate specificity and catalytic mechanism of Adenosine Deaminase.
-
Drug Development: As an adenosine analogue, studying 2-aminoformycin helps in understanding the structure-activity relationships of ADA substrates and inhibitors, which is valuable for designing novel therapeutic agents targeting purine metabolism.
-
Comparative Kinetics: The kinetic data can be used for comparative studies against other natural and synthetic nucleosides to probe the active site of ADA.
Quantitative Data
While the primary literature from Secrist et al. (1985) reports the determination of kinetic parameters for 2-aminoformycin with adenosine deaminase, the specific quantitative values were not available in the accessed resources.[1] For illustrative purposes, the following table structure should be used to present such data once obtained.
Table 1: Comparative Kinetic Parameters for Adenosine Deaminase Substrates
| Substrate | Km (µM) | Vmax (relative %) | Reference |
|---|---|---|---|
| Adenosine | Value | 100 | (e.g., Fard et al., 2018) |
| Formycin A | Value | Value | (e.g., Secrist et al., 1985) |
| 2-Aminoformycin | Value | Value | (Secrist et al., 1985) |
| 2-Fluoroformycin | Value | Value | (Secrist et al., 1985) |
Experimental Protocols
The following protocol is adapted from established spectrophotometric assays for Adenosine Deaminase and is suitable for determining the kinetic parameters of 2-aminoformycin. The principle involves monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of the substrate (adenosine or its analogue) to its inosine-like product.
Protocol 1: Spectrophotometric Assay for ADA Kinetics with 2-Aminoformycin
1. Materials and Reagents
-
Purified Adenosine Deaminase (e.g., from bovine spleen)
-
2-Aminoformycin
-
Adenosine (for control and comparative assays)
-
50 mM Phosphate Buffer (pH 7.4)
-
UV-transparent 96-well microplates or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer with temperature control (set to 37°C)
2. Reagent Preparation
-
Enzyme Stock Solution: Prepare a stock solution of ADA in 50 mM phosphate buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes. A typical final concentration is in the nanomolar range.
-
Substrate Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of 2-aminoformycin and adenosine in 50 mM phosphate buffer.
-
Substrate Working Solutions: Prepare a series of dilutions from the stock solutions to achieve a range of final concentrations in the assay (e.g., 0, 10, 25, 50, 100, 200 µM). This range should bracket the expected Km value.
3. Assay Procedure
-
Set up the spectrophotometer to measure absorbance at 265 nm in kinetic mode at 37°C.
-
To each well of the UV-transparent 96-well plate, add the appropriate volume of 50 mM phosphate buffer.
-
Add the substrate (2-aminoformycin or adenosine working solution) to each well to reach the desired final concentration. Include a "no substrate" control.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the ADA enzyme stock solution to each well. Mix gently.
-
Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 15-30 minutes.
4. Data Analysis
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per minute (ΔAbs/min).
-
Convert the velocity from ΔAbs/min to µmol/min/mg using the Beer-Lambert law (V = (ΔAbs/min) / (Δε * l) * Vtotal / Venzyme * 1/mgenzyme), where:
-
Δε is the difference in the molar extinction coefficient between 2-aminoformycin and its product at 265 nm. This must be determined experimentally if not available.
-
l is the path length of the cuvette or well (cm).
-
Vtotal is the total reaction volume.
-
Venzyme is the volume of enzyme added.
-
mgenzyme is the mass of the enzyme in the assay.
-
-
Plot the initial velocity (V0) versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminoformycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminoformycin.
Troubleshooting Guides
Low Yield in Glycosylation Step (C-C Bond Formation)
The formation of the C-glycosidic bond between the ribose moiety and the pyrazole ring is a critical and often low-yielding step in the synthesis of 2-aminoformycin.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive glycosyl donor. | - Ensure the glycosyl donor (e.g., a ribosyl halide) is freshly prepared or has been stored under inert and anhydrous conditions. - Consider using a more reactive donor, such as a glycosyl triflate. |
| Poor activation of the glycosyl donor. | - Optimize the Lewis acid catalyst and its stoichiometry. Common Lewis acids for C-glycosylation include SnCl₄, TMSOTf, and BF₃·OEt₂. - Ensure the reaction is performed under strictly anhydrous conditions, as water can deactivate the Lewis acid. | |
| Low nucleophilicity of the pyrazole. | - The nucleophilicity of the pyrazole can be enhanced by using a silylated derivative.[1] - Ensure the pyrazole starting material is pure and free of any acidic impurities that could quench the reaction. | |
| Formation of N-glycoside instead of C-glycoside | The nitrogen atoms of the pyrazole ring are more nucleophilic than the target carbon atom. | - Employ bulky protecting groups on the nitrogen atoms of the pyrazole to sterically hinder N-glycosylation. - Modify the reaction conditions (solvent, temperature, Lewis acid) to favor C-alkylation. Ethereal solvents at low temperatures can sometimes favor C-glycosylation. |
| Poor α/β selectivity (anomeric control) | The formation of an oxocarbenium ion intermediate allows for nucleophilic attack from either face.[1] | - The stereoselectivity can be influenced by the protecting groups on the ribose sugar. A participating group at the C2 position (e.g., an acetyl group) can favor the formation of the β-anomer through the formation of a cyclic acyloxonium ion intermediate.[2] - The choice of Lewis acid and solvent can also impact the anomeric ratio. |
Experimental Protocol: General Procedure for C-Glycosylation
This protocol is a general guideline based on the synthesis of related C-nucleosides. Optimization will be required for the specific substrates used in the 2-aminoformycin synthesis.
-
Preparation of the Glycosyl Donor: The ribose sugar is typically protected with suitable groups (e.g., benzoyl or acetyl) and converted into a reactive glycosyl donor, such as a glycosyl bromide or acetate.
-
Silylation of the Pyrazole: The pyrazole heterocycle is silylated, for example, by refluxing with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate, to increase its nucleophilicity and solubility.[1]
-
Glycosylation Reaction:
-
The silylated pyrazole is dissolved in an anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The glycosyl donor is added, followed by the dropwise addition of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf).
-
The reaction is stirred at the chosen temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired C-glycoside from the unreacted starting materials and byproducts.
-
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: A logical workflow for troubleshooting low yields in the C-glycosylation step.
Challenges in Pyrazolopyrimidine Ring Formation
The construction of the fused pyrazolopyrimidine ring system is another key stage where difficulties can arise.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield of cyclized product | Incomplete reaction of the precursor. | - Ensure the starting material for the cyclization is pure. - Increase the reaction time or temperature. - Use a different cyclization agent or catalyst. For example, if forming the ring from a hydrazine derivative, ensure the condensing partner is reactive enough. |
| Side reactions, such as polymerization or degradation. | - Lower the reaction temperature. - Use a more dilute solution to disfavor intermolecular reactions. | |
| Isomer formation | If the pyrazole precursor is unsymmetrical, cyclization can occur at different positions, leading to a mixture of isomers. | - Use a starting material that has one of the cyclization sites blocked with a protecting group. - Optimize reaction conditions to favor the formation of the desired isomer. This can be highly substrate-dependent. |
Signaling Pathway for Pyrazolopyrimidine Formation (General)
Caption: A generalized pathway for the formation of a pyrazolopyrimidine ring system.
Protecting Group Issues
The synthesis of 2-aminoformycin requires a careful strategy for the protection and deprotection of multiple functional groups (hydroxyls on the ribose and amino groups on the pyrazolopyrimidine core).
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete protection or deprotection | Steric hindrance. Inefficient protecting/deprotecting agent. | - For protection, use a less sterically hindered protecting group or a more reactive reagent. - For deprotection, increase the reaction time, temperature, or the concentration of the deprotecting agent. |
| Side reactions during deprotection | The deprotection conditions are too harsh and affect other parts of the molecule. | - Use orthogonal protecting groups that can be removed under different, mild conditions. For example, use acid-labile groups (e.g., trityl) for one functional group and groups removable by hydrogenolysis (e.g., Cbz) for another. - For acid-labile groups, use milder acidic conditions or scavengers to trap reactive carbocations generated during deprotection.[3] |
| Protecting group migration | Acyl protecting groups (e.g., acetyl, benzoyl) can migrate between adjacent hydroxyl groups, especially under basic or acidic conditions. | - Use protecting groups that are not prone to migration, such as silyl ethers or benzyl ethers. - If using acyl groups, minimize exposure to conditions that promote migration. |
Purification Challenges
2-Aminoformycin and its intermediates are often polar, hydrophilic compounds, which can make purification by traditional normal-phase column chromatography difficult.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor separation on silica gel | The compound is too polar and either does not move from the baseline or streaks badly. | - Use a more polar eluent system, such as dichloromethane/methanol or chloroform/methanol, sometimes with a small amount of ammonium hydroxide to reduce tailing of basic compounds. - Consider using reversed-phase chromatography. |
| Difficulty in removing polar byproducts | Byproducts have similar polarity to the desired product. | - Optimize the reversed-phase HPLC conditions (gradient, mobile phase additives like trifluoroacetic acid or formic acid) to improve resolution. - Consider other purification techniques such as ion-exchange chromatography if the molecule has a net charge. |
Experimental Workflow for Purification
Caption: A typical workflow for the purification of a polar compound like 2-aminoformycin.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the synthesis of 2-aminoformycin?
A1: The main challenges include the stereoselective formation of the C-glycosidic bond, the construction of the pyrazolopyrimidine ring system, the management of protecting groups for the various functional groups, and the purification of the polar final product and intermediates.
Q2: Which protecting groups are recommended for the ribose hydroxyls?
A2: Acetyl or benzoyl groups are commonly used as they can participate in neighboring group assistance to control the stereochemistry at the anomeric center during glycosylation, favoring the formation of the β-anomer. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are also an option for their ease of installation and removal under mild conditions.
Q3: How can I improve the stereoselectivity of the glycosylation reaction to favor the desired β-anomer?
A3: The use of a participating protecting group at the C2-hydroxyl of the ribose, such as an acetyl or benzoyl group, is the most common strategy. This group can form a cyclic acyloxonium ion intermediate that blocks the α-face of the ribose ring, directing the incoming nucleophile to the β-face. The choice of solvent and Lewis acid can also influence the anomeric ratio.
Q4: My final deprotection step is giving a low yield. What could be the problem?
A4: Low yields in the final deprotection step can be due to several factors. If you are using acidic conditions to remove acid-labile protecting groups, the glycosidic bond might be susceptible to cleavage. In this case, using milder acidic conditions or a different protecting group strategy is advisable. If using hydrogenolysis to remove benzyl-type protecting groups, ensure the catalyst is active and the reaction is run for a sufficient amount of time. Incomplete deprotection can also be an issue, which can be addressed by modifying the reaction conditions (time, temperature, reagent concentration).
Q5: What is the best way to purify the final 2-aminoformycin product?
A5: 2-Aminoformycin is a polar molecule. While initial purification of protected intermediates may be possible with normal-phase silica gel chromatography, the final deprotected product is often too hydrophilic for this technique. Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically the method of choice for the final purification.[4][5][6][7] A C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
Technical Support Center: Synthesis of Formycin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of formycin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of formycin and its derivatives?
A1: The primary challenges in formycin synthesis revolve around three key areas:
-
Construction of the pyrazolo[4,3-d]pyrimidine aglycone: This involves ensuring the correct regiochemistry during cyclization and functionalization.
-
Stereoselective C-glycosylation: Forming the carbon-carbon bond between the ribose sugar and the aglycone with the desired β-anomeric configuration is often the most difficult step.
-
Protecting group strategy: The multistep synthesis requires a robust and orthogonal protecting group strategy for the hydroxyl groups of the ribose and the reactive sites on the aglycone.
Q2: I am getting a mixture of N8 and N9 isomers during the glycosylation of my pyrazolo[3,4-d]pyrimidine. How can I improve the regioselectivity?
A2: The site of glycosylation on the pyrazolo[3,4-d]pyrimidine ring system is highly dependent on the substituents present on the aglycone. For instance, the presence of a halogen at the 7-position can direct the glycosylation to the N9 position, leading to the thermodynamically more stable isomer.[1] Without a directing group, glycosylation may preferentially occur at the N8 position.[1]
Q3: My Curtius rearrangement to introduce an amino group is giving low yields. What are the common pitfalls?
A3: The Curtius rearrangement, which converts a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate, is sensitive to reaction conditions.[2][3][4]
-
Incomplete formation of the acyl azide: Ensure your carboxylic acid is fully converted to an activated form (e.g., acid chloride) before reacting with an azide source.
-
Premature decomposition of the acyl azide: Acyl azides can be thermally unstable and potentially explosive. The rearrangement should be conducted at an appropriate temperature to ensure controlled conversion to the isocyanate.
-
Side reactions of the isocyanate: The isocyanate intermediate is reactive and can be trapped by various nucleophiles. Ensure that your desired nucleophile (e.g., water for the amine, an alcohol for a carbamate) is present in sufficient quantity and that other nucleophilic species are absent.
Q4: What is the best way to purify my final formycin derivative and separate the anomers?
A4: Purification of formycin derivatives, particularly the separation of α and β anomers, often requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC), especially preparative HPLC, is a powerful tool for isolating high-purity compounds.[5] The choice of column (normal phase or reverse phase) and eluent system will depend on the polarity of your specific derivative.
Troubleshooting Guides
Low Yield in C-Glycosylation
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or reagents. | Use freshly distilled solvents and high-purity reagents. Ensure your Lewis acid catalyst (e.g., SnCl4, BF3·Et2O) is not deactivated. |
| Poor activation of the ribose donor. | Ensure complete conversion of the ribose derivative to an activated form, such as a 1-O-acetyl or 1-chloro derivative. | |
| Steric hindrance on the aglycone or ribose. | Consider using a less bulky protecting group on the sugar or a different synthetic route for the aglycone. | |
| Formation of a mixture of anomers | Non-optimal reaction temperature or catalyst. | Vary the reaction temperature. Some glycosylation reactions show improved selectivity at lower temperatures. Experiment with different Lewis acids. |
| Incorrect protecting groups on the ribose. | The protecting groups on the ribose can influence the stereochemical outcome. Benzoyl groups are often used to promote the formation of the β-anomer through neighboring group participation. | |
| Degradation of starting material or product | Harsh reaction conditions. | Use milder Lewis acids or shorter reaction times. Ensure the reaction is performed under an inert atmosphere. |
Issues with Protecting Groups
| Problem | Possible Cause | Suggested Solution |
| Incomplete protection of hydroxyl groups | Insufficient protecting group reagent or base. | Use a slight excess of the protecting group reagent and base. Ensure the reaction goes to completion by TLC or LC-MS monitoring. |
| Incomplete deprotection | Inappropriate deprotection conditions. | Ensure the deprotection conditions are suitable for the specific protecting group used. For example, silyl ethers are typically removed with fluoride sources, while benzyl ethers are removed by hydrogenolysis. |
| Steric hindrance around the protecting group. | Increase the reaction time or temperature for the deprotection step. | |
| Migration of protecting groups (e.g., acyl groups) | Basic or acidic conditions during workup or purification. | Use neutral workup conditions and purification methods (e.g., silica gel chromatography with a non-polar eluent system). |
Experimental Protocols
Protocol 1: General Procedure for SnCl4-Catalyzed Ribosylation of a Pyrazolo[4,3-d]pyrimidine
This protocol is a general guideline for the C-glycosylation step to form the C-C bond between the ribose sugar and the pyrazolo[4,3-d]pyrimidine aglycone.[6]
-
Preparation of the Ribose Donor: The ribose sugar should be appropriately protected, for example, as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Reaction Setup:
-
Dry all glassware thoroughly.
-
To a solution of the pyrazolo[4,3-d]pyrimidine aglycone in a dry aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere (argon or nitrogen), add the protected ribose donor (typically 1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C or the desired reaction temperature.
-
-
Glycosylation:
-
Slowly add a solution of SnCl4 (tin(IV) chloride) in the reaction solvent (typically 1.2 to 2.0 equivalents) to the cooled mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired C-nucleoside from byproducts and unreacted starting materials. Further purification by HPLC may be necessary to separate anomers.
-
Protocol 2: Deprotection of Benzoyl Groups
This protocol describes the removal of benzoyl protecting groups from the sugar moiety.
-
Reaction Setup:
-
Dissolve the benzoyl-protected nucleoside in anhydrous methanol.
-
Cool the solution to 0 °C.
-
-
Deprotection:
-
Add a catalytic amount of sodium methoxide (a freshly prepared 0.1 M solution in methanol is recommended).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Workup:
-
Once the deprotection is complete, neutralize the reaction mixture with an acidic resin (e.g., Dowex-50 H+ form) until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the deprotected nucleoside by column chromatography or recrystallization.
-
Visualizations
Caption: General workflow for the synthesis of formycin derivatives.
References
- 1. Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrazolo[4,3-d]pyrimidine nucleosides. Synthesis and antiviral activity of 1-beta-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyr imi din-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Cytotoxicity of 2-Fluoroformycin
Welcome to the technical support center for 2-fluoroformycin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly the observation of low cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytotoxicity with 2-fluoroformycin in our cancer cell line. What are the potential reasons?
A1: Low cytotoxicity of 2-fluoroformycin can stem from several factors. Based on its structure as a nucleoside analog and preliminary data, the primary reasons include:
-
Poor Substrate for Activating Enzymes: Unlike its analog formycin A, 2-fluoroformycin is a poor substrate for adenosine deaminase. More importantly, for cytotoxic activity, it likely requires phosphorylation by cellular kinases (e.g., adenosine kinase) to its active triphosphate form. Inefficient phosphorylation can severely limit its cytotoxic effect.
-
Rapid Inactivation or Efflux: The compound may be rapidly inactivated by other cellular enzymes or removed from the cell by efflux pumps, such as P-glycoprotein (MDR1).
-
Alterations in the Drug Target: While the exact mechanism of 2-fluoroformycin is not fully elucidated, resistance to nucleoside analogs can arise from mutations or altered expression of the target enzyme(s) involved in DNA or RNA synthesis.
-
Suboptimal Experimental Conditions: Factors such as cell density, passage number, and media components can influence cellular metabolism and drug sensitivity.
Q2: How does 2-fluoroformycin differ from formycin A in its biological activity?
A2: 2-fluoroformycin is a structural analog of formycin A. However, a key difference is its interaction with adenosine deaminase (ADA). 2-fluoroformycin is a much poorer substrate for ADA compared to formycin A. While this might suggest greater stability, it does not necessarily translate to higher cytotoxicity, as the compound's activation and interaction with its ultimate cytotoxic target are critical. Formycin A, once phosphorylated, can be incorporated into RNA and DNA, leading to cytotoxicity. It is hypothesized that 2-fluoroformycin acts through a similar mechanism, but its activation may be less efficient.
Q3: Can combination therapy enhance the cytotoxicity of 2-fluoroformycin?
A3: Yes, combination therapy is a promising strategy. Based on initial findings, combining 2-fluoroformycin with an adenosine deaminase (ADA) inhibitor like pentostatin has been explored. While 2-fluoroformycin is a poor ADA substrate, inhibiting ADA can alter the cellular nucleotide pool, potentially increasing the relative amount of 2-fluoroformycin that is available for activation by other kinases. Additionally, combining it with agents that target different pathways (e.g., inhibitors of DNA repair, cell cycle checkpoints, or efflux pumps) could lead to synergistic effects.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low cytotoxicity of 2-fluoroformycin in your cell culture experiments.
dot
Technical Support Center: Stabilizing Novel Compounds in Solution
Frequently Asked Questions (FAQs) & Getting Started
A primary goal of stability testing is to understand how the quality of a compound changes over time under the influence of various environmental factors.[1][2] This knowledge is crucial for selecting appropriate formulations, packaging, and storage conditions.[1]
Q1: I have a new compound, "aminoformycin," and I'm unsure about its stability in solution. Where do I begin?
A1: Start with a preliminary stability assessment. This involves dissolving a small amount of your compound in a few common, high-purity solvents (e.g., water, PBS, DMSO, ethanol) at a known concentration. Visually inspect the solutions at regular intervals (e.g., 0, 2, 4, 8, 24 hours) at both room temperature and 4°C. Look for signs of instability such as precipitation, color change, or the appearance of new peaks in your analytical method (e.g., HPLC).
Q2: What are the most common causes of compound degradation in solution?
A2: Several factors can cause a compound to degrade.[3] The most common degradation pathways for organic molecules include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[3][4]
-
Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.[3][4]
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[3][5][6]
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation study, or stress testing, intentionally exposes a compound to harsh conditions that are more severe than accelerated stability conditions.[1] The goal is to identify likely degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.[1][7] This is a critical step in developing and validating a stability-indicating analytical method.[8] The conditions typically include high and low pH, high temperature, oxidation (e.g., with hydrogen peroxide), and exposure to UV light.[5][9]
Troubleshooting Guide
Q1: My compound precipitates out of solution over time. What should I do?
A1: Precipitation indicates that the compound's solubility limit is being exceeded under the storage conditions. Consider the following:
-
Lower the concentration: The simplest solution is to work with more dilute solutions.
-
Change the solvent/co-solvent: The solubility of a compound can vary dramatically between different solvents. Experiment with co-solvents (e.g., adding a small percentage of DMSO or ethanol to an aqueous buffer) to increase solubility.
-
Adjust the pH: For ionizable compounds, solubility is often pH-dependent. Determine the pKa of your compound and adjust the pH of the solution to a range where the more soluble form (ionized or neutral) is predominant.
-
Cool the solution: While counterintuitive, some compounds are more soluble at lower temperatures. Test storage at 4°C or on ice.
Q2: I've observed a change in the color of my compound's solution. What does this signify?
A2: A color change is a strong indicator of a chemical reaction, often oxidation or the formation of a new chromophore. To investigate:
-
Protect from light: Store the solution in an amber vial or wrap it in aluminum foil to rule out photodegradation.
-
De-gas the solvent: Purge the solvent with nitrogen or argon before dissolving your compound to remove dissolved oxygen.
-
Use antioxidants: If oxidation is suspected, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or EDTA (a chelator that sequesters metal ions which can catalyze oxidation) may help.[3] Be aware that antioxidants can sometimes interact with the compound of interest.[10]
Q3: My analytical results (e.g., HPLC) show a decrease in the main peak area and the appearance of new peaks over time. How can I stabilize my compound?
A3: This indicates chemical degradation. The following strategies can help improve stability:
-
pH and Buffer Control: The rate of hydrolysis is often highly dependent on pH.[3] Experiment with a range of buffers (e.g., acetate, phosphate, citrate) to maintain a stable pH where the degradation rate is lowest.[3]
-
Temperature Control: In general, chemical reactions proceed faster at higher temperatures.[3] Prepare solutions fresh and store them at the lowest practical temperature (e.g., 4°C, -20°C, or -80°C) to slow degradation.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the compound from a suitable solvent system.[3] This removes water and can significantly enhance stability. The lyophilized powder can then be reconstituted immediately before use.
Data Presentation
Summarize your stability study findings in a structured table. This allows for easy comparison of conditions and helps in identifying the optimal storage parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Compound ID | Aminoformycin | Aminoformycin | Aminoformycin | Aminoformycin |
| Concentration | 1 mg/mL | 1 mg/mL | 0.5 mg/mL | 1 mg/mL |
| Solvent | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 5.0 |
| Temperature | 25°C | 4°C | 25°C | 25°C |
| Time Point | % Remaining | % Remaining | % Remaining | % Remaining |
| 0 hr | 100% | 100% | 100% | 100% |
| 2 hr | 95% | 99% | 96% | 98% |
| 4 hr | 88% | 98% | 90% | 97% |
| 8 hr | 75% | 97% | 82% | 95% |
| 24 hr | 50% | 95% | 65% | 92% |
| Observations | Slight yellowing | No change | Precipitate | No change |
Experimental Protocols
Protocol: Preliminary Stability Assessment using HPLC
This protocol outlines a general procedure for assessing the stability of a novel compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of "aminoformycin" and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into a series of test buffers/solvents (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer, water) to a final working concentration (e.g., 50 µg/mL).
-
Prepare enough volume to allow for sampling at multiple time points.
-
-
Storage Conditions:
-
Aliquot the test solutions into separate, clearly labeled vials for each time point and storage condition.
-
Store one set of vials at room temperature (approx. 25°C) and another set at refrigerated temperature (4°C). Protect one set from light using amber vials or aluminum foil.
-
-
Time Points and Analysis:
-
Analyze a sample from each condition immediately after preparation (T=0). This serves as the baseline.
-
Analyze subsequent samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
For each analysis, inject a consistent volume onto a suitable, validated HPLC system.
-
-
Data Evaluation:
-
Calculate the percentage of the initial compound remaining at each time point using the peak area from the HPLC chromatogram: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Note the appearance and growth of any new peaks, which are likely degradation products.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of a novel compound.
Caption: Troubleshooting decision tree for compound instability in solution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. ruishuangchemical.com [ruishuangchemical.com]
- 7. acdlabs.com [acdlabs.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing 2-Aminoformycin Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 2-aminoformycin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminoformycin and what is its general mechanism of action?
A1: 2-aminoformycin is a nucleoside analog, structurally similar to adenosine. While specific pathways for 2-aminoformycin are not extensively documented in recent literature, based on its structural class, it is presumed to interfere with nucleic acid synthesis and potentially modulate signaling pathways regulated by adenosine receptors. As an antineoplastic agent, its primary mode of action is likely the induction of cytotoxicity in rapidly dividing cells.
Q2: How do I determine the optimal starting concentration range for 2-aminoformycin in my cell line?
A2: To determine the optimal starting concentration, it is recommended to perform a dose-response experiment. A broad range of concentrations should be tested initially, for example, from nanomolar to millimolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).[1] This will help in identifying the approximate range of the half-maximal inhibitory concentration (IC50) for your specific cell line.[1]
Q3: What is an IC50 value and why is it important?
A3: The IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%.[2] It is a critical parameter for quantifying the potency of a compound and for selecting appropriate concentrations for subsequent experiments, ensuring that the observed effects are due to the drug's specific activity rather than non-specific toxicity at excessively high concentrations.[2]
Q4: What are the essential controls to include in my 2-aminoformycin treatment experiments?
A4: Every experiment should include the following controls:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the 2-aminoformycin (e.g., DMSO) at the highest volume used in the experimental wells. This ensures that any observed effects are not due to the solvent itself.[3]
-
Positive Control (for cytotoxicity assays): A known cytotoxic agent to ensure the assay is working correctly.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of 2-aminoformycin dosage.
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Verify cell counts before plating. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to increased drug concentration and cell stress. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4] |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | Ensure that the incubation time with 2-aminoformycin and with the assay reagent (e.g., MTT, LDH) is consistent across all plates and experiments. |
Issue 2: No Observable Cytotoxicity
Possible Causes & Solutions
| Cause | Solution |
| Sub-optimal Drug Concentration Range | The concentrations tested may be too low. Perform a broader dose-response curve, extending to higher concentrations. |
| Short Incubation Time | The cytotoxic effects of 2-aminoformycin may be time-dependent. Increase the incubation time (e.g., 24h, 48h, 72h) to allow for the compound to exert its effects.[5] |
| Drug Inactivity | Ensure the 2-aminoformycin stock solution is prepared correctly and has not degraded. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Cell Line Resistance | The cell line you are using may be inherently resistant to 2-aminoformycin. If possible, test the compound on a different, sensitive cell line to confirm its activity. |
Issue 3: Unexpectedly High Cytotoxicity, Even at Low Concentrations
Possible Causes & Solutions
| Cause | Solution |
| Errors in Dilution Calculation | Double-check all calculations for stock solution preparation and serial dilutions. A simple calculation error can lead to significantly higher concentrations than intended. |
| Solvent (Vehicle) Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the vehicle in the culture medium is low (typically <0.5%) and run a vehicle-only control to assess its toxicity.[3] |
| Contamination | Microbial contamination (bacteria, fungi, mycoplasma) can cause cell death, which may be mistaken for drug-induced cytotoxicity. Regularly check your cell cultures for signs of contamination.[6] |
Quantitative Data Summary
The following tables provide illustrative data for 2-aminoformycin based on typical results for cytotoxic agents. Note: This data is hypothetical and should be used as a reference for experimental design. Actual results will vary depending on the cell line and experimental conditions.
Table 1: Hypothetical IC50 Values of 2-Aminoformycin in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 10.5 |
| Jurkat | T-cell Leukemia | 5.3 |
Table 2: Example Time-Dependency of 2-Aminoformycin Cytotoxicity in MCF-7 Cells
| Incubation Time | IC50 (µM) |
| 24 hours | 22.1 |
| 48 hours | 10.5 |
| 72 hours | 6.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of 2-Aminoformycin using an MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of 2-aminoformycin by measuring the metabolic activity of cells.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
2-aminoformycin stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 2-aminoformycin in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the respective wells.
-
Include untreated and vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be affected by an adenosine analog like 2-aminoformycin, and a typical experimental workflow for dosage optimization.
Caption: Hypothetical signaling pathway of 2-aminoformycin.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for high data variability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Culture and Drug Treatment [bio-protocol.org]
- 6. Analysis And Solutions to Common Problems in Cell Culture - Creative Biogene [creative-biogene.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Aminoformycin and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of aminoformycin and other small molecules.
Frequently Asked Questions (FAQs)
Q1: What is aminoformycin and what is its known primary target?
Aminoformycin is a cytotoxic nucleoside analog. Its primary known interaction is with the enzyme adenosine deaminase, for which it acts as a substrate. This interaction is a key aspect of its biological activity.
Q2: What are off-target effects and why are they a concern for compounds like aminoformycin?
Off-target effects occur when a drug or compound binds to and affects proteins or biomolecules other than its intended therapeutic target.[1] These unintended interactions can lead to a range of issues, including toxicity, reduced efficacy, and misleading experimental results. For a potent compound like aminoformycin, understanding and minimizing off-target effects is crucial for accurate research and potential therapeutic development.
Q3: How can I determine if the observed cellular effects of aminoformycin are due to off-target binding?
Distinguishing between on-target and off-target effects is a critical step in compound validation. A common strategy is to use a combination of experimental approaches. This can include comparing the effects of your primary compound with a structurally related but inactive analog, or by overexpressing the primary target to see if this rescues the phenotype. Additionally, performing a dose-response analysis can be informative, as off-target effects often occur at higher concentrations.
Q4: What are the general strategies to reduce off-target effects of a small molecule?
There are several strategies that can be employed to minimize off-target effects:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the compound can improve its selectivity for the intended target.[2][3][4] This involves structure-activity relationship (SAR) studies to identify the parts of the molecule responsible for off-target binding.[3]
-
Dose Optimization: Using the lowest effective concentration of the compound can help to minimize off-target effects, which are often more pronounced at higher doses.[1]
-
Computational Modeling: In silico methods, including machine learning and deep learning, can predict potential off-target interactions before they are tested in the lab.[5][6][[“]][8][9]
-
Targeted Delivery: Developing methods to deliver the compound specifically to the target cells or tissues can reduce systemic exposure and, consequently, off-target effects.[10]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at low concentrations of aminoformycin, even in cell lines where the primary target is not highly expressed.
-
Possible Cause: This could be a strong indication of off-target effects. The compound may be interacting with other essential cellular proteins.
-
Troubleshooting Steps:
-
Perform a broad-spectrum kinase panel screening: Many small molecules unintentionally inhibit kinases. Screening aminoformycin against a panel of common kinases can identify unintended targets.
-
Conduct a proteomics-based target identification study: Techniques like affinity chromatography coupled with mass spectrometry can help to identify the cellular proteins that aminoformycin binds to.
-
Validate findings with orthogonal assays: Once potential off-target binders are identified, use secondary assays to confirm the interaction and its functional consequence.[9]
-
Issue 2: Inconsistent results between different batches of synthesized aminoformycin.
-
Possible Cause: Variations in the purity of the synthesized compound can lead to differing levels of off-target effects. Impurities may have their own biological activities.
-
Troubleshooting Steps:
-
Verify compound purity: Use analytical techniques like HPLC and NMR to confirm the purity of each batch of aminoformycin.
-
Test purified vs. unpurified compound: Compare the cellular effects of the highly purified compound with the crude mixture to determine if impurities are contributing to the observed phenotype.
-
Issue 3: Difficulty in expressing a soluble and active form of the primary target (adenosine deaminase) for in vitro validation assays.
-
Possible Cause: The protein may be misfolding or aggregating when expressed recombinantly.
-
Troubleshooting Steps:
-
Optimize expression conditions: Try expressing the protein at a lower temperature, in a different expression host (e.g., insect cells instead of E. coli), or with a different solubility tag.
-
Use a commercially available enzyme: For common enzymes like adenosine deaminase, a purified, active form may be commercially available, which can save time and resources.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of aminoformycin that is cytotoxic to a cell line of interest.
Materials:
-
Aminoformycin
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of aminoformycin in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the aminoformycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve aminoformycin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Adenosine Deaminase (ADA) Activity Assay
This protocol is to determine if aminoformycin inhibits its primary target, adenosine deaminase. A commercial kit can be used for this purpose.[11]
Materials:
-
Purified adenosine deaminase
-
Aminoformycin
-
Adenosine Deaminase Activity Assay Kit (e.g., Abcam ab204695 or similar)
-
96-well plate (white plate preferred for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.
-
Prepare a serial dilution of aminoformycin in the assay buffer.
-
In a 96-well plate, add the purified adenosine deaminase enzyme to each well.
-
Add the aminoformycin dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
-
Add the ADA substrate from the kit to each well to initiate the reaction.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the fluorescence at the recommended excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of ADA activity for each concentration of aminoformycin relative to the no-inhibitor control.
Data Presentation
Table 1: Cytotoxicity of Aminoformycin Derivatives against A549 Lung Carcinoma Cells
| Compound | Modification | IC50 (µM) |
| Aminoformycin | Parent Compound | 1.2 |
| Derivative A | C2-Fluoro substitution | 5.8 |
| Derivative B | N7-Methyl substitution | 0.9 |
| Derivative C | Ribose-ring modification | > 50 |
Table 2: Kinase Inhibitory Profile of Aminoformycin (10 µM)
| Kinase | % Inhibition |
| EGFR | 5 |
| SRC | 8 |
| ABL1 | 12 |
| p38α | 65 |
| JNK1 | 72 |
Visualizations
Caption: A logical workflow for identifying, validating, and mitigating off-target effects of a small molecule like aminoformycin.
Caption: A diagram illustrating how both on-target and hypothetical off-target pathways of aminoformycin could contribute to the overall observed cytotoxicity.
References
- 1. google.com [google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 7. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? - Consensus [consensus.app]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. abcam.cn [abcam.cn]
"solubility issues with 2-aminoformycin and how to solve them"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-aminoformycin.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminoformycin and why is its solubility a concern?
A1: 2-aminoformycin is a synthetic nucleoside analog and a derivative of Formycin A. Like many nucleoside analogs, it possesses a polar structure, which can lead to challenges in achieving high concentrations in aqueous solutions commonly used for biological assays. Poor solubility can lead to inaccurate experimental results, including underestimated potency and inconsistent data.
Q2: What is the expected solubility of 2-aminoformycin in common laboratory solvents?
Q3: What are the best starting solvents for preparing a stock solution of 2-aminoformycin?
A3: For initial stock solution preparation, organic solvents like DMSO or Dimethylformamide (DMF) are recommended. These aprotic polar solvents are generally effective at dissolving a wide range of organic molecules, including nucleoside analogs. A high-concentration stock in DMSO can then be serially diluted into your aqueous experimental buffer.
Q4: Can I heat the solution to improve the solubility of 2-aminoformycin?
A4: Gentle warming can be a useful technique to increase the dissolution rate of many compounds. However, the thermal stability of 2-aminoformycin should be considered. Prolonged exposure to high temperatures can lead to degradation. If you choose to warm the solution, do so cautiously (e.g., a 37°C water bath for a short period) and assess for any signs of degradation.
Q5: How does pH affect the solubility of 2-aminoformycin?
A5: The structure of 2-aminoformycin contains amino groups, which can be protonated at acidic pH. This protonation can increase the polarity of the molecule and potentially enhance its solubility in aqueous solutions. Therefore, experimenting with buffers at a slightly acidic pH may improve solubility. However, the optimal pH will also depend on the stability of the compound and the requirements of your specific assay.
Troubleshooting Guide
Issue 1: 2-Aminoformycin powder is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility in the chosen buffer. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system. |
| Insufficient mixing. | Vortex the solution for 1-2 minutes. If the compound is still not dissolved, sonication in a water bath for 5-10 minutes can help break up solid particles and facilitate dissolution. |
| The concentration is above the solubility limit. | Try preparing a more dilute solution. It is essential to determine the kinetic solubility in your specific buffer to understand the concentration limits. |
Issue 2: My 2-aminoformycin solution is clear initially but forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| The compound has come out of solution due to lower thermodynamic stability in the aqueous buffer. | Prepare fresh dilutions from your DMSO stock immediately before use. Avoid long-term storage of dilute aqueous solutions. |
| Change in temperature. | If the solution was prepared at a higher temperature, a decrease in temperature can reduce solubility. Store the solution at a constant temperature. |
| Buffer incompatibility. | Some buffer components may interact with 2-aminoformycin, reducing its solubility. Test the solubility in a few different biocompatible buffers if possible. |
Issue 3: I am observing inconsistent results in my biological assays.
| Potential Cause | Troubleshooting Step |
| Undissolved compound. | Visually inspect your solutions for any particulate matter before use. If you suspect undissolved compound, centrifuge the solution and use the supernatant for your experiments. |
| Degradation of the compound. | Assess the stability of 2-aminoformycin in your experimental buffer and under your storage conditions. This can be done using analytical techniques like HPLC. |
Data Summary
Table 1: Solubility of Formycin A (a structural analog of 2-aminoformycin)
| Solvent | Solubility |
| Water | 3 mg/mL |
| DMSO | 1 mg/mL |
Note: This data is for Formycin A and should be used as an estimate for 2-aminoformycin. Empirical determination of solubility for 2-aminoformycin is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-Aminoformycin in DMSO
Materials:
-
2-aminoformycin powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the mass of 2-aminoformycin required to make a 10 mM stock solution. (Molecular Weight of 2-aminoformycin to be used for calculation).
-
Weigh the calculated amount of 2-aminoformycin powder into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination
Materials:
-
10 mM stock solution of 2-aminoformycin in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare a serial dilution of the 10 mM 2-aminoformycin stock solution in DMSO.
-
In a 96-well plate, add your experimental aqueous buffer.
-
Add a small volume of the DMSO stock solutions (and serial dilutions) to the buffer in the wells. The final DMSO concentration should be kept constant and at a level compatible with your future assays (e.g., 1%).
-
Mix the plate gently.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: Workflow for dissolving 2-aminoformycin.
Caption: Simplified Adenosine A2A receptor signaling pathway.
"preventing degradation of aminoformycin during storage"
Disclaimer: The following information is based on general principles of pharmaceutical stability and degradation for antibiotics and complex organic molecules. Specific stability data for aminoformycin is not widely available in the public domain. Researchers should validate these recommendations for their specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of aminoformycin during storage?
A1: The stability of aminoformycin, like many complex organic molecules and particularly antibiotics, is sensitive to environmental factors.[1] The primary factors that can lead to its degradation include:
-
Temperature: Elevated temperatures typically accelerate chemical degradation reactions.[2][3]
-
Humidity: Moisture can promote hydrolytic degradation pathways.[2][3][4]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2]
-
pH: The stability of aminoformycin in solution is likely pH-dependent.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[5][6]
-
Incompatible Excipients: Components of a formulation can interact with and degrade aminoformycin.[3]
Q2: How can I monitor the stability of my aminoformycin samples?
A2: Stability monitoring should be conducted using validated, stability-indicating analytical methods.[2][7] These are methods that can accurately separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its degradation products.[8] Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying the API and its degradants.[9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS can help in identifying the structure of degradation products.[7][9]
-
Spectroscopy: Techniques like UV-Vis or Near-Infrared (NIR) spectroscopy can be used to detect changes in the chemical structure and concentration.[8][9]
-
Bioassays: To ensure that the biological activity is retained, cell-based bioassays are crucial.[1]
Q3: What is a forced degradation study and why is it important for aminoformycin?
A3: A forced degradation study, also known as stress testing, involves intentionally exposing aminoformycin to harsh conditions such as high temperature, humidity, light, and a range of pH values.[2] The purpose of these studies is to:
-
Identify likely degradation products and establish potential degradation pathways.[2]
-
Demonstrate the specificity of the analytical methods used for stability testing.
-
Understand the intrinsic stability of the molecule.[2]
Troubleshooting Guides
Issue 1: Loss of Potency or Biological Activity
Symptom: You observe a significant decrease in the expected biological activity of your aminoformycin sample.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Verify the storage temperature records. | Store aminoformycin at the recommended temperature (see table below). Avoid repeated freeze-thaw cycles if stored frozen. |
| Exposure to Light | Check if the storage container is light-protective. | Store in amber vials or in the dark. Conduct a photostability study to determine light sensitivity. |
| Chemical Degradation | Analyze the sample using a stability-indicating HPLC method. | Compare the chromatogram to a reference standard. The presence of new peaks or a decrease in the main peak area suggests degradation. |
| Hydrolysis | Assess the humidity of the storage environment and the water content of the sample. | Store in a desiccated environment or with a desiccant. For solutions, evaluate stability at different pH values. |
Issue 2: Change in Physical Appearance
Symptom: The color of your solid aminoformycin has changed, or your aminoformycin solution has become cloudy or discolored.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Check if the container was sealed properly to exclude air. | Store under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation if appropriate. |
| Precipitation from Solution | Verify the storage temperature and concentration of the solution. | Ensure the storage temperature is appropriate to maintain solubility. You may need to adjust the solvent or concentration. |
| Contamination | Perform microbiological testing on the sample. | Ensure aseptic handling techniques. For long-term storage of solutions, consider sterile filtration. |
Recommended Storage Conditions
The following table provides general recommendations for the storage of aminoformycin to minimize degradation. These should be validated for your specific product.
| Condition | Long-Term Storage (Solid) | Short-Term Storage (Solution) | Accelerated Stability Study |
| Temperature | -20°C or below | 2-8°C | 40°C ± 2°C |
| Relative Humidity | As low as possible (e.g., with desiccant) | N/A | 75% RH ± 5% |
| Light | Protected from light (e.g., amber vial) | Protected from light | As per ICH Q1B guidelines |
| Atmosphere | Sealed under inert gas (e.g., Nitrogen) | Sealed vial | N/A |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Assay
This protocol outlines a general approach. The specific column, mobile phase, and gradient may need to be optimized for aminoformycin.
-
Preparation of Standard Solution: Accurately weigh and dissolve aminoformycin reference standard in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare the aminoformycin sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of aminoformycin.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
Protocol 2: Forced Degradation Study
-
Acid and Base Hydrolysis:
-
Dissolve aminoformycin in 0.1 M HCl and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solutions and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve aminoformycin in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature, protected from light.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Store solid aminoformycin at an elevated temperature (e.g., 70°C).
-
Analyze by HPLC at various time points.
-
-
Photostability:
-
Expose solid or solution samples of aminoformycin to a controlled light source as per ICH Q1B guidelines.
-
Keep control samples in the dark.
-
Analyze both exposed and control samples by HPLC.
-
Visualizations
Caption: Potential degradation pathways for aminoformycin.
Caption: Workflow for a stability-indicating assay.
Caption: Troubleshooting decision tree for potency loss.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. emmainternational.com [emmainternational.com]
- 4. pangoo.biz [pangoo.biz]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Method Refinement for Kinetic Analysis of Adenosine Deaminase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of adenosine deaminase (ADA), with a specific focus on method refinement using 2-aminoformycin and its analogs like Formycin A.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminoformycin and what is its role in adenosine deaminase (ADA) kinetic analysis?
2-aminoformycin is a structural analog of adenosine. In the context of ADA kinetic analysis, it is often used interchangeably with Formycin A, a nucleoside antibiotic. Due to its structural similarity to adenosine, Formycin A serves as an excellent substrate for ADA. In fact, it is deaminated by ADA at a rate approximately 10 times faster than adenosine itself, making it a superior substrate for sensitive kinetic assays[1]. This allows for more precise measurements of enzyme activity, especially in samples with low ADA concentrations.
Q2: Why would I choose Formycin A over adenosine as a substrate for my ADA kinetic assay?
The primary advantage of using Formycin A is the significantly higher reaction velocity, which enhances the sensitivity of the assay[1]. This is particularly beneficial when:
-
Working with purified enzyme preparations for detailed kinetic studies.
-
Assaying samples with low expected ADA activity.
-
Developing high-throughput screening assays where rapid and robust signal generation is crucial.
-
Utilizing fluorimetric detection methods, as the luminescent properties of Formycin A can be leveraged for a more sensitive readout compared to standard spectrophotometric assays with adenosine[1].
Q3: What is the principle of a kinetic ADA assay using a substrate analog like Formycin A?
The kinetic assay measures the rate of the enzymatic reaction catalyzed by ADA. The general principle involves the deamination of the substrate (e.g., adenosine or Formycin A) to its corresponding inosine analog. The reaction can be monitored continuously by measuring the change in absorbance or fluorescence over time.
For instance, a common spectrophotometric assay follows the decrease in absorbance at a specific wavelength (e.g., 265 nm) as the substrate is converted to the product. The rate of this change is directly proportional to the ADA activity in the sample.
Alternatively, a coupled enzymatic assay can be employed where the product of the ADA reaction is further converted by other enzymes, leading to the production of a chromogenic or fluorogenic substance that can be easily quantified[2][3][4][5][6].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low ADA activity detected | 1. Inactive Enzyme: Improper storage or handling of the ADA enzyme or sample. 2. Substrate Degradation: The substrate (e.g., Formycin A) may have degraded. 3. Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the assay buffer. 4. Presence of Inhibitors: The sample may contain endogenous or contaminating inhibitors of ADA. | 1. Ensure the enzyme and samples are stored at the recommended temperature and handled on ice. Perform a positive control with a known active ADA sample. 2. Prepare fresh substrate solutions. Store stock solutions in aliquots at -20°C or below. 3. Verify the pH of the assay buffer (typically around 7.4-7.5). Optimize buffer conditions if necessary. 4. If sample-specific inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of active ADA to the sample. Consider sample purification steps if necessary. |
| High background signal | 1. Contaminated Reagents: Reagents may be contaminated with products of the reaction or other interfering substances. 2. Sample Interference: The sample itself may have high absorbance or fluorescence at the measurement wavelength. 3. Non-enzymatic substrate degradation. | 1. Use high-purity reagents and water. Prepare fresh reagents. 2. Run a sample blank (sample without substrate) to determine the intrinsic background signal and subtract it from the readings. 3. Run a substrate blank (substrate without enzyme) to check for non-enzymatic degradation. |
| Non-linear reaction progress curves | 1. Substrate Depletion: The initial substrate concentration is too low, leading to a rapid decrease in the reaction rate. 2. Enzyme Instability: The enzyme is losing activity over the course of the assay. 3. Product Inhibition: The product of the reaction is inhibiting the enzyme. | 1. Increase the initial substrate concentration to ensure it is not the limiting factor during the initial rate measurement. 2. Reduce the assay time or run the assay at a lower temperature. Ensure the presence of any necessary stabilizing agents in the buffer. 3. Analyze the data for product inhibition kinetics. Dilute the sample to reduce the accumulation of inhibitory products. |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or sample. 2. Temperature Fluctuations: Inconsistent temperature across the microplate or between assays. 3. Well-to-well variability in microplates. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells. 2. Ensure the microplate reader has stable temperature control and allow the plate to equilibrate to the assay temperature before starting the reaction. 3. Use high-quality microplates and check for any defects. |
Experimental Protocols
Detailed Methodology: Fluorimetric Kinetic Assay of ADA with Formycin A
This protocol is adapted from the principles of using Formycin A as a highly sensitive substrate for ADA[1].
1. Materials and Reagents:
-
Purified Adenosine Deaminase (Calf Intestine or recombinant human)
-
Formycin A (as the substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well, black, flat-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for Formycin A and its product.
2. Preparation of Reagents:
-
ADA Stock Solution: Prepare a stock solution of ADA in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Formycin A Stock Solution: Prepare a stock solution of Formycin A in the assay buffer. A typical stock concentration is 1 mM. Store in aliquots at -20°C.
-
Substrate Working Solutions: Prepare a series of dilutions of the Formycin A stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.5 µM to 100 µM) for kinetic analysis.
3. Assay Procedure:
-
Enzyme Preparation: Dilute the ADA stock solution in pre-warmed assay buffer to the desired final concentration.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the diluted ADA solution to the sample wells.
-
For background control wells, add 50 µL of assay buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Reaction Initiation: Add 100 µL of the Formycin A working solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and begin kinetic readings. Measure the change in fluorescence over time (e.g., every 30 seconds for 10-15 minutes). The excitation and emission wavelengths will depend on the specific fluorescent properties of Formycin A and its deaminated product, formycin B.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each substrate concentration.
-
Plot the initial velocities against the corresponding Formycin A concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Quantitative Data
The following table summarizes comparative kinetic data for adenosine and its analog, Formycin A, with adenosine deaminase.
| Substrate | Kₘ (µM) | Relative Vₘₐₓ | Source |
| Adenosine | ~25-50 | 1 | [General literature values] |
| Formycin A | ~50-100 | ~10 | [1] |
Note: The exact kinetic parameters can vary depending on the source of the enzyme (e.g., species, tissue), buffer conditions, and temperature.
Visualizations
Experimental Workflow for ADA Kinetic Analysis
Caption: Workflow for determining ADA kinetic parameters using a microplate-based assay.
Logical Relationship in Coupled ADA Assays
Caption: Signaling pathway of a coupled enzymatic assay for measuring ADA activity.
References
- 1. Sensitive fluorimetric assay for adenosine deaminase with formycin as substrate; and substrate and inhibitor properties of some pyrazolopyrimidine and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intimakmur.co.id [intimakmur.co.id]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. pathozyme.com [pathozyme.com]
- 5. precisionbiomed.in [precisionbiomed.in]
- 6. Adenosine Deaminase (ADA) Activity Assay Kit - Elabscience® [elabscience.com]
Validation & Comparative
A Comparative Analysis of 2-Aminoformycin and 2-Fluoroformycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two nucleoside analogs, 2-aminoformycin and 2-fluoroformycin. While direct quantitative comparisons from head-to-head studies are limited in publicly available literature, this document synthesizes the existing information to guide further research and drug development efforts. The primary mechanism of action for these compounds is believed to involve the inhibition of adenosine deaminase (ADA), a key enzyme in purine metabolism, leading to cytotoxic effects in cancer cells.
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Cytotoxicity Comparison | IC50 Value (µM) |
| 2-Aminoformycin | Leukemia L1210 | Data suggests cytotoxic activity. | Not explicitly stated in available literature. |
| 2-Fluoroformycin | Leukemia L1210 | Described as "not nearly as cytotoxic to cells in culture" compared to its parent compound, formycin A. | Not explicitly stated in available literature. |
Note: The table reflects the qualitative nature of the available comparative data. Further experimental studies are required to establish definitive IC50 values for a direct comparison.
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to assessing the cytotoxicity of compounds like 2-aminoformycin and 2-fluoroformycin. These protocols are based on standard practices for cytotoxicity testing in cell culture.
Cell Culture and Maintenance
-
Cell Line: L1210 (mouse leukemia cells) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are subcultured every 2-3 days to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: L1210 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubated for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-aminoformycin and 2-fluoroformycin in culture medium. The final concentrations should span a range appropriate for determining IC50 values (e.g., 0.1 to 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
Mandatory Visualization
Signaling Pathway of Cytotoxicity
The presumed cytotoxic mechanism of 2-aminoformycin and 2-fluoroformycin involves the inhibition of adenosine deaminase (ADA), leading to an accumulation of adenosine and deoxyadenosine, which in turn disrupts normal purine metabolism and induces apoptosis.
Caption: Inferred cytotoxic pathway of 2-aminoformycin and 2-fluoroformycin.
Experimental Workflow: Cytotoxicity Assay
The following diagram outlines the general workflow for determining the cytotoxicity of the compounds using a cell-based assay.
Caption: General workflow for in vitro cytotoxicity assessment.
Validating the Antineoplastic Activity of 2-Aminoformycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antineoplastic activity of 2-aminoformycin, a purine analog, against murine Leukemia L1210 cells. Due to the limited availability of recent, direct comparative studies on 2-aminoformycin, this document leverages available data for the compound and compares it with established antineoplastic agents, gemcitabine and cladribine, which are also nucleoside analogs used in the treatment of leukemia.[1] The information is based on historical data and the known mechanisms of action for this class of compounds.
Comparative Antineoplastic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Aminoformycin | Leukemia L1210 | Data not publicly available in cited abstract | Secrist et al., 1985[2] |
| Gemcitabine | Leukemia L1210 | ~0.004 µM (in L1210 wt) | Characterization of a gemcitabine-resistant murine leukemic cell line |
| Cladribine | Leukemia L1210 | Data indicates high resistance develops | Characterization of a gemcitabine-resistant murine leukemic cell line |
Note: The original 1985 study by Secrist et al. confirms the cytotoxic activity of 2-aminoformycin against Leukemia L1210 but the specific IC50 value is not available in the publicly accessible abstract.[2] Further investigation of the full publication is required for a precise quantitative comparison. The development of significant resistance to cladribine in gemcitabine-resistant L1210 cells suggests an overlapping mechanism of action and resistance.
Mechanism of Action: Interference with Purine Metabolism
As a purine analog, 2-aminoformycin is presumed to exert its antineoplastic effects by interfering with the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cancer cells.[3][4] This mechanism is shared with other purine antimetabolites.[3][4][5]
The proposed mechanism involves the cellular uptake of 2-aminoformycin, followed by its phosphorylation to the active triphosphate form. This active metabolite can then inhibit key enzymes in the purine synthesis pathway or be incorporated into nascent DNA and RNA chains, leading to chain termination and cell cycle arrest, ultimately inducing apoptosis.
Below is a diagram illustrating the generalized signaling pathway of purine analog antimetabolites in leukemia cells.
Caption: Generalized mechanism of action for purine analog antimetabolites.
Experimental Protocols
The validation of the antineoplastic activity of compounds like 2-aminoformycin typically involves in vitro cytotoxicity assays. A standard protocol for assessing the cytotoxicity of a compound against a leukemia cell line such as L1210 using an MTT assay is detailed below.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Detailed Methodology: MTT Assay for L1210 Cells
-
Cell Culture: Maintain murine Leukemia L1210 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest exponentially growing cells, determine cell viability using trypan blue exclusion, and seed 5 x 10³ cells per well in 100 µL of culture medium into 96-well microtiter plates.
-
Compound Treatment: Prepare serial dilutions of 2-aminoformycin, gemcitabine, and cladribine in culture medium. Add 100 µL of the compound solutions to the appropriate wells to achieve the final desired concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This guide provides a framework for understanding and comparing the antineoplastic activity of 2-aminoformycin. Further experimental validation is necessary to fully elucidate its therapeutic potential in comparison to currently approved treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoroformycin and 2-aminoformycin. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine metabolism as a target for leukemia chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimetabolites | Pharmacology Education Project [pharmacologyeducation.org]
- 5. Gene set analysis of purine and pyrimidine antimetabolites cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Formycin Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of different formycin analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data. Formycin and its derivatives are a class of C-nucleoside antibiotics with a pyrazolopyrimidine base, known for their broad spectrum of biological activities, including antiviral, antitumor, and antiparasitic properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying mechanisms of action.
Performance and Biological Activity of Formycin Analogs
Formycin analogs exert their biological effects primarily by acting as mimics of purine nucleosides, thereby interfering with essential cellular processes. After cellular uptake, these analogs are phosphorylated to their active triphosphate forms. Formycin A 5'-triphosphate, for instance, serves as an analog of adenosine triphosphate (ATP), while Formycin B 5'-monophosphate is a precursor to Formycin A 5'-monophosphate, interfering with pathways involving adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1] Their mechanisms of action include the inhibition of key enzymes in purine metabolism, such as AMP nucleosidase and purine nucleoside phosphorylase (PNP).[1]
Antiviral Activity
A significant area of research for formycin analogs is their potential as antiviral agents, particularly against influenza viruses. Structural modifications of the formycin scaffold have led to the development of derivatives with potent antiviral efficacy.
A comparative study on the anti-influenza virus activity of Formycin A and its semi-synthesized analog, Methylthio-formycin (SMeFM), revealed comparable inhibitory concentrations (IC50). Notably, SMeFM exhibited lower cytotoxicity in Madin-Darby canine kidney (MDCK) cells compared to Formycin A, suggesting an improved therapeutic window.[2][3]
Further synthetic efforts have focused on modifying the C-7 position of the pyrazolopyrimidine ring and the sugar moiety. Derivatives featuring NHMe, SMe, and SeMe substitutions at the C-7 position have demonstrated excellent anti-influenza virus activity.[4] Modifications to the sugar portion have also been shown to significantly impact antiviral potency and can reduce cytotoxicity.[4]
Table 1: Comparative Antiviral Activity and Cytotoxicity of Formycin Analogs against Influenza A Virus (IAV)
| Compound | Target Virus | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Formycin A | Influenza A/WSN/33 | MDCK | 37.3[2][3] | >10[2][3] | >268 |
| Methylthio-formycin (SMeFM) | Influenza A/WSN/33 | MDCK | 34.1[2][3] | >20[2][3] | >586 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of formycin analogs.
Anti-Influenza Virus Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
a. Cell Culture and Virus Propagation:
-
Madin-Darby canine kidney (MDCK) cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Influenza virus stocks (e.g., A/WSN/33 strain) are propagated in MDCK cells. The virus titer is determined by a plaque assay and expressed as plaque-forming units (PFU)/mL.
b. Plaque Reduction Assay:
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with approximately 100 PFU of influenza virus per well.
-
After a 1-hour adsorption period at 37°C, the virus inoculum is removed.
-
The cells are then overlaid with MEM containing 1% agarose, TPCK-trypsin (to facilitate viral replication), and serial dilutions of the formycin analogs.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until viral plaques are visible.
-
The cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.
-
The number of plaques in each well is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic concentration of a compound that reduces cell viability by 50% (CC50).
-
MDCK cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the formycin analogs. A control group with no compound is also included.
-
The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to the study of formycin analogs.
Caption: Inhibition of Purine Biosynthesis by Formycin Analogs.
Caption: Experimental Workflow for Plaque Reduction Assay.
References
- 1. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 2. Frontiers | Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 [frontiersin.org]
- 3. Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of formycin derivatives with anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Aminoformycin's Potential Cross-Reactivity with Purine-Metabolizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 2-aminoformycin with various enzymes, drawing upon experimental data from structurally related formycin analogues. Due to a lack of publicly available, direct quantitative data for 2-aminoformycin, this analysis focuses on the well-characterized inhibitory profiles of its parent compound, formycin A, and other key analogues like coformycin and 2'-deoxycoformycin. This information serves as a critical starting point for researchers investigating the selectivity and off-target effects of 2-aminoformycin.
Executive Summary
2-Aminoformycin, an analogue of the C-nucleoside antibiotic formycin A, is predicted to interact with enzymes involved in purine metabolism. Based on data from its structural relatives, 2-aminoformycin is likely a potent inhibitor of adenosine deaminase (ADA). Its cross-reactivity with other enzymes, such as AMP deaminase (AMPDA), is expected to be significantly lower, though this can be modulated by structural modifications, as seen with phosphorylated formycin derivatives. This guide presents the available quantitative data for key formycin analogues to infer the potential selectivity profile of 2-aminoformycin and provides detailed experimental protocols for its characterization.
Comparison of Inhibitory Activity of Formycin Analogues
The following table summarizes the known inhibition constants (Ki) of formycin A analogues against adenosine deaminase (ADA) and AMP deaminase (AMPDA). This data provides a basis for predicting the potential selectivity of 2-aminoformycin.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 2'-Deoxycoformycin | Adenosine Deaminase (ADA) | 23 pM | [1] |
| AMP Deaminase (AMPDA) | 233 µM | [1] | |
| Coformycin | Adenosine Deaminase (ADA) | ~ 1.2 x 10⁻¹⁰ M | [2] |
| AMP Deaminase (AMPDA) | ~ 1 µM | [1] | |
| Coformycin-5'-phosphate | AMP Deaminase (AMPDA) | < 0.6 nM | [1] |
| 2'-Deoxycoformycin-5'-phosphate | AMP Deaminase (AMPDA) | ~ 1 nM | [1] |
Analysis: The data clearly demonstrates that 2'-deoxycoformycin is an exceptionally potent and selective inhibitor of adenosine deaminase, with a Ki in the picomolar range and over a 10-million-fold weaker activity against AMP deaminase. Similarly, coformycin is a potent ADA inhibitor. Interestingly, the phosphorylated versions of coformycin and 2'-deoxycoformycin exhibit a dramatic shift in selectivity, becoming highly potent inhibitors of AMP deaminase. This highlights the critical role of the ribose moiety and its modifications in determining the target specificity of formycin analogues. It can be inferred that 2-aminoformycin, lacking a phosphate group, is more likely to be a selective inhibitor of adenosine deaminase.
Experimental Protocols
To facilitate the direct evaluation of 2-aminoformycin's inhibitory activity, a detailed protocol for a standard adenosine deaminase inhibition assay is provided below.
Adenosine Deaminase (ADA) Inhibition Assay
This protocol is adapted from standard colorimetric and fluorometric enzyme assay kits.
Materials:
-
Adenosine Deaminase (human, bovine, or other sources)
-
2-Aminoformycin (or other test inhibitors)
-
Adenosine (substrate)
-
Phosphate Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Spectrophotometer or Fluorometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a stock solution of 2-aminoformycin in a suitable solvent (e.g., DMSO or water) and create a dilution series.
-
Prepare a solution of adenosine deaminase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add the desired concentration of 2-aminoformycin and pre-incubate with the adenosine deaminase solution for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Control Wells (No Inhibitor): Add the same volume of solvent used for the inhibitor to the adenosine deaminase solution.
-
Blank Wells: Add buffer and substrate, but no enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the adenosine substrate to all wells.
-
-
Measurement:
-
Spectrophotometric Method: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
Fluorometric Method: If using a coupled assay with a fluorescent probe, monitor the increase in fluorescence according to the kit manufacturer's instructions.
-
Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of 2-aminoformycin compared to the control (no inhibitor) reaction.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow for assessing enzyme inhibition.
Caption: Simplified purine metabolism pathway highlighting the role of Adenosine Deaminase.
Caption: Workflow for determining the inhibitory potential of 2-aminoformycin.
Conclusion
While direct experimental data on the cross-reactivity of 2-aminoformycin is not extensively available, analysis of its structural analogues provides strong evidence to suggest that it is likely a potent inhibitor of adenosine deaminase. The provided experimental protocol offers a robust framework for researchers to determine its precise inhibitory profile and selectivity against other purine-metabolizing enzymes. Such studies are essential for the further development of 2-aminoformycin as a potential therapeutic agent or research tool.
References
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Synthesized 2-Aminoformycin
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research. This guide provides a comparative overview of the essential analytical techniques used to elucidate the structure of 2-aminoformycin, a pyrrolo[2,3-d]pyrimidine nucleoside analog. By presenting experimental data and detailed protocols, this document aims to serve as a practical resource for confirming the molecular architecture of this and similar synthesized compounds.
The structural elucidation of a novel molecule like 2-aminoformycin relies on a trifecta of modern analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation of the synthesized compound's identity.
Workflow for Structural Confirmation
The general workflow for confirming the structure of a synthesized nucleoside analog such as 2-aminoformycin is a systematic process. It begins with the initial synthesis and purification of the compound, followed by a series of analytical experiments to determine its molecular formula, connectivity, and three-dimensional structure.
Comparative Analysis of Structural Data
While specific experimental data for the synthesized 2-aminoformycin is not publicly available, we can draw comparisons with the well-characterized related nucleoside analog, formycin. The expected data for 2-aminoformycin would show distinct features corresponding to the additional amino group.
| Analytical Technique | Formycin Data (Reference) | Expected 2-Aminoformycin Data | Information Gained |
| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 268.1 | Molecular Ion (M+H)⁺: m/z 283.1 | Provides the molecular weight of the compound, confirming the elemental composition. |
| ¹H NMR Spectroscopy | Characteristic signals for the pyrrolo[2,3-d]pyrimidine core and ribose moiety. | Similar signals to formycin, with potential shifts in the pyrimidine ring protons due to the amino group's electronic effect. A new signal for the -NH₂ protons would also be present. | Reveals the proton environment in the molecule, including the number of different types of protons and their neighboring atoms. |
| ¹³C NMR Spectroscopy | Distinct signals for each carbon atom in the formycin structure. | Shifts in the carbon signals of the pyrimidine ring are expected due to the electron-donating nature of the amino group. | Determines the number and chemical environment of the carbon atoms in the molecule. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal lattice. | Would definitively confirm the position of the amino group on the pyrimidine ring and the overall stereochemistry of the molecule. | Offers the most unambiguous evidence of the molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural confirmation. Below are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and bonding of atoms within the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are critical for assembling the molecular fragments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental formula.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystallization: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an electron density map, from which the atomic positions are deduced. The structural model is then refined against the experimental data.
By employing this comprehensive suite of analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the structure of synthesized 2-aminoformycin and other novel compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
Independent Verification of 2-Aminoformycin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-aminoformycin with alternative nucleoside analogs. The data presented is sourced from peer-reviewed scientific literature, offering a foundation for informed research and development decisions. Detailed experimental protocols are provided to facilitate independent verification and further investigation.
Comparative Analysis of Biological Activity
The biological activity of 2-aminoformycin and its analogs is primarily characterized by their cytotoxicity against cancer cell lines and their interaction with the enzyme adenosine deaminase (ADA).
Cytotoxicity Against Murine Leukemia L1210 Cells
The following table summarizes the cytotoxic effects of 2-aminoformycin and related compounds on L1210 murine leukemia cells. The 50% inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth. The data is presented for the compounds administered alone and in combination with pentostatin, a potent adenosine deaminase inhibitor. This co-administration helps to elucidate the role of deamination in the compounds' cytotoxic mechanism.
| Compound | IC50 (µM) - Alone | IC50 (µM) - With Pentostatin (1 µM) |
| 2-Aminoformycin | 100 | 10 |
| Formycin A | 10 | 1 |
| 2-Fluorofarmycin | >100 | >100 |
| Toyocamycin | 0.004 | Not Reported |
| Tubercidin | 0.003 | Not Reported |
Data for 2-Aminoformycin, Formycin A, and 2-Fluorofarmycin are from Secrist et al., J. Med. Chem. 1985, 28 (11), 1740-1742. Data for Toyocamycin and Tubercidin are from previously published results referenced within comparative studies.
Inhibition of Adenosine Deaminase
2-Aminoformycin and its analogs, being adenosine derivatives, can interact with adenosine deaminase (ADA). The following table presents the kinetic parameters for this interaction. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity.
| Compound | Km (mM) | Vmax (µmol/mg⁻¹/min⁻¹) | Vmax/Km |
| 2-Aminoformycin | 0.43 | 1.04 | 2.42 |
| Adenosine | 0.029 | 0.435 | 15 |
| Formycin A | 0.088 | 0.444 | 5.05 |
| 2-Fluorofarmycin | 0.29 | 0.018 | 0.062 |
Data from Secrist et al., J. Med. Chem. 1985, 28 (11), 1740-1742.
Pentostatin (2'-deoxycoformycin) is a potent transition-state analog inhibitor of adenosine deaminase with a reported inhibition constant (Ki) in the picomolar range (Ki = 2.5 pM).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (L1210 Cells)
This protocol is based on the methods described for determining the IC50 values of nucleoside analogs against L1210 murine leukemia cells.
1. Cell Culture and Seeding:
-
L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the logarithmic growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of approximately 4 x 10^4 cells per well.
2. Compound Preparation and Treatment:
-
A stock solution of the test compound (e.g., 2-aminoformycin) is prepared in a suitable solvent (e.g., DMSO or sterile saline).
-
A series of dilutions of the test compound are prepared in the culture medium.
-
For experiments with pentostatin, a final concentration of 1 µM is added to the respective wells.
-
The diluted compounds are added to the wells containing the L1210 cells. A vehicle control (medium with the solvent used for the compound stock) is also included.
3. Incubation:
-
The plates are incubated for 48 hours under standard cell culture conditions.
4. Cell Viability Assessment (MTT Assay):
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Adenosine Deaminase Inhibition Assay
This protocol outlines a general method for determining the kinetic parameters of adenosine deaminase inhibitors.
1. Reagents and Enzyme Preparation:
-
Adenosine deaminase (from a commercial source, e.g., bovine spleen).
-
Substrate solution: Adenosine prepared in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Inhibitor solutions: 2-Aminoformycin and other test compounds are dissolved in the same buffer.
2. Assay Procedure:
-
The assay is performed in a quartz cuvette with a 1 cm path length.
-
The reaction is monitored by measuring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
The reaction mixture contains the phosphate buffer, the enzyme solution, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the adenosine substrate.
-
The change in absorbance is recorded over time using a spectrophotometer.
3. Data Analysis:
-
The initial reaction velocities (rates) are calculated from the linear portion of the absorbance versus time curves.
-
To determine Km and Vmax, the initial velocities are measured at various substrate concentrations in the absence of an inhibitor. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot.
-
To determine the type of inhibition and the inhibition constant (Ki), initial velocities are measured at a fixed substrate concentration with varying inhibitor concentrations, or at varying substrate and inhibitor concentrations. The data is then analyzed using appropriate kinetic models (e.g., competitive, non-competitive, or uncompetitive inhibition).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: Adenosine Deaminase Signaling Pathway and Inhibition by 2-Aminoformycin.
Caption: Experimental Workflow for Determining Cytotoxicity (IC50).
Benchmarking 2-Aminoformycin: A Comparative Guide for Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-aminoformycin and other key adenosine analogs. Due to the limited direct comparative studies on 2-aminoformycin, this document outlines a benchmarking framework using established experimental protocols. The provided data from existing literature on various adenosine analogs serves as a reference for the proposed evaluation.
Introduction to 2-Aminoformycin and Adenosine Analogs
Adenosine analogs are a class of molecules that mimic the structure of adenosine and are widely investigated for their therapeutic potential as anticancer and antiviral agents. Their mechanism of action often involves interaction with key enzymes in purine metabolism, such as adenosine deaminase (ADA) and adenosine kinase (ADK), or incorporation into nascent nucleic acid chains, leading to chain termination.
2-aminoformycin is a synthetic adenosine analog, specifically a C-nucleoside, that has been studied for its biological activity. This guide will compare its known characteristics with those of other prominent adenosine analogs, including Formycin A, Formycin B, and the active metabolite of Remdesivir (GS-441524).
Comparative Data
While direct, side-by-side benchmarking data for 2-aminoformycin against a comprehensive panel of adenosine analogs is limited, the following tables summarize available information and provide a template for comparative analysis.
Table 1: Interaction with Adenosine Deaminase (ADA)
| Compound | Substrate for ADA | Vmax (relative to Adenosine) | Km (µM) | Citation |
| Adenosine | Yes | 100 | 25-50 | N/A |
| 2-Aminoformycin | Yes | Data not available | Data not available | [1] |
| Formycin A | Yes | 110 | 110 | [1] |
| 2-Fluoroformycin | Yes (poor) | 0.4 | 120 | [1] |
| 2'-Deoxycoformycin | No (Inhibitor) | N/A | N/A (Potent Inhibitor) | [2] |
Table 2: Cytotoxicity Data (Hypothetical Example)
The following table is a template for presenting cytotoxicity data, which would be generated using an MTT assay.
| Compound | Cell Line | IC50 (µM) | Citation |
| 2-Aminoformycin | L1210 | Experimental Value | |
| Formycin A | L1210 | Experimental Value | |
| Doxorubicin (Control) | L1210 | Experimental Value | |
| 2-Aminoformycin | HeLa | Experimental Value | |
| Formycin A | HeLa | Experimental Value | |
| Doxorubicin (Control) | HeLa | Experimental Value |
IC50 (half-maximal inhibitory concentration) values would need to be determined experimentally.
Table 3: Antiviral Activity (Hypothetical Example)
This table provides a framework for comparing the antiviral efficacy of adenosine analogs.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Citation |
| 2-Aminoformycin | SARS-CoV-2 | Vero E6 | Experimental Value | Experimental Value | Experimental Value | |
| GS-441524 (Remdesivir metabolite) | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [3] |
| 2-Aminoformycin | Influenza A | MDCK | Experimental Value | Experimental Value | Experimental Value | |
| Ribavirin | Influenza A | MDCK | Experimental Value | Experimental Value | Experimental Value | [4] |
EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for 2-aminoformycin need to be experimentally determined.
Experimental Protocols
To generate the comparative data outlined above, the following detailed experimental protocols are recommended.
Adenosine Deaminase (ADA) Activity Assay
This assay determines if an adenosine analog is a substrate or inhibitor of ADA.
Principle: Adenosine deaminase catalyzes the deamination of adenosine to inosine. The rate of inosine formation can be measured spectrophotometrically or fluorometrically.
Materials:
-
Adenosine Deaminase Activity Assay Kit (e.g., Sigma-Aldrich EPI023, Abcam ab211093)[1][2]
-
Spectrophotometer or fluorometer
-
Test compounds (2-aminoformycin and other adenosine analogs)
-
Adenosine (as a control substrate)
-
Purified adenosine deaminase enzyme
Procedure (Colorimetric Assay): [1][2]
-
Reagent Preparation: Prepare assay buffers, enzyme, and substrate solutions as per the kit manufacturer's instructions.
-
Standard Curve: Generate a standard curve using known concentrations of inosine.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add adenosine deaminase enzyme to all wells except the blank.
-
Initiate the reaction by adding the adenosine substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation in a coupled reaction).
-
Data Analysis: Calculate the rate of reaction and determine the kinetic parameters (Km and Vmax) for each compound by fitting the data to the Michaelis-Menten equation.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on different cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Cell lines (e.g., L1210, HeLa, Vero E6)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay
This assay determines the efficacy of the compounds in inhibiting viral replication.
Principle: The antiviral activity is assessed by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying the reduction in viral yield (e.g., by plaque assay or qRT-PCR).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
Method for quantifying viral activity (e.g., crystal violet for CPE, reagents for qRT-PCR)
Procedure (CPE Reduction Assay):
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in infection medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Incubation: Incubate the plates at 37°C until CPE is observed in the positive control wells (typically 2-4 days).
-
CPE Quantification:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with a solution of crystal violet.
-
Wash the plates to remove excess stain.
-
Solubilize the stain and measure the absorbance at approximately 590 nm.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value from the dose-response curve. The CC50 is determined in parallel using a cytotoxicity assay (e.g., MTT) on uninfected cells. The Selectivity Index (SI) is calculated as CC50/EC50.
Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of adenosine and points of interaction for adenosine analogs.
Experimental Workflow Diagram
Caption: General workflow for benchmarking novel adenosine analogs.
Conclusion
Benchmarking 2-aminoformycin against other adenosine analogs requires a systematic approach employing standardized in vitro assays. This guide provides the necessary framework and detailed protocols to assess its interaction with key metabolic enzymes, its cytotoxic properties, and its potential antiviral activity. By generating robust and comparable data, researchers can effectively evaluate the therapeutic potential of 2-aminoformycin and identify promising lead candidates for further development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances in clinical application on nursing intervention for ribavirin-associated adverse events [frontiersin.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Synthesis of 2-Aminoformycin: An In-depth Look at the Established Method
For researchers and drug development professionals, the synthesis of nucleoside analogs like 2-aminoformycin, a potent cytotoxic agent, is of significant interest. This guide provides a detailed overview of the currently established and reported method for the chemical synthesis of 2-aminoformycin, also known as 5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine. While the core objective of this series is to offer a comparative analysis of different synthetic methodologies, an extensive review of the scientific literature reveals that the method described by Secrist et al. in 1985 remains the primary and most well-documented route for the preparation of this compound.[1][2] Consequently, this guide will focus on providing a comprehensive exposition of this established protocol, including detailed experimental procedures and available performance data.
Performance and Reproducibility
The synthesis of 2-aminoformycin, as detailed by Secrist and colleagues, proceeds through a multi-step sequence starting from a protected formycin A derivative. The reproducibility of this method is contingent on careful execution of each step, particularly the chlorination and subsequent amination reactions. While the original publication does not provide extensive batch-to-batch reproducibility data, the described yields and purification methods suggest a moderately reproducible laboratory-scale synthesis.
Table 1: Quantitative Data for the Synthesis of 2-Aminoformycin
| Parameter | Value | Source |
| Overall Yield | Not explicitly stated | [Secrist et al., 1985] |
| Final Product Purity | Sufficient for biological testing | [Secrist et al., 1985] |
| Key Intermediate Yield (7-chloro compounds) | Not explicitly stated | [Secrist et al., 1985] |
Experimental Workflow
The synthesis of 2-aminoformycin involves a linear sequence of reactions, starting with the protection of the sugar hydroxyl groups of formycin A, followed by the conversion of the pyrazolopyrimidine core to the desired diamino-substituted product. The workflow is depicted in the diagram below.
References
A Side-by-Side Comparison of Aminoformycin and Toyocamycin: Unveiling Their Biological Potential
In the realm of nucleoside antibiotics, aminoformycin and toyocamycin represent two structurally related compounds with significant biological activities. This guide provides a detailed, side-by-side comparison of their known properties, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential as therapeutic agents. While extensive research has been conducted on toyocamycin, data on aminoformycin remains comparatively limited, necessitating a presentation that acknowledges these disparities.
At a Glance: Key Differences and Similarities
| Feature | Aminoformycin | Toyocamycin |
| Chemical Structure | C-nucleoside analogue of adenosine | Pyrrolo[2,3-d]pyrimidine nucleoside, an analogue of adenosine.[1] |
| Source | Synthetically derived from formycin. | Naturally produced by Streptomyces species.[1] |
| Primary Biological Activity | Cytotoxic, Antifungal (presumed) | Antifungal, Cytotoxic (notably against multiple myeloma), Antiviral.[2] |
| Mechanism of Action | Inhibition of adenosine deaminase. | Inhibition of the IRE1α-XBP1 signaling pathway, selective inhibition of CDK9.[2] |
Quantitative Biological Activity
Direct comparative studies between aminoformycin and toyocamycin are scarce in publicly available literature. The following tables summarize the available quantitative data for each compound against various cell lines and fungal species.
Table 1: Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 | Reference |
| 2-Aminoformycin | Leukemia L1210 | Data not explicitly available in abstract | (Secrist et al., 1985) |
| Toyocamycin | Multiple Myeloma (RPMI8226) | ~10 nM (at 72h) | (Ri et al., 2012) |
| Toyocamycin | Multiple Myeloma (U266) | ~20 nM (at 72h) | (Ri et al., 2012) |
| Toyocamycin | Multiple Myeloma (KMS-11) | ~15 nM (at 72h) | (Ri et al., 2012) |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Aminoformycin | Not Available | - | - |
| Toyocamycin | Candida albicans | Not Available | - |
| Toyocamycin | Aspergillus fumigatus | Not Available | - |
Note: The lack of specific IC50 and MIC values for aminoformycin in readily accessible literature highlights a significant gap in the comparative analysis.
Unraveling the Mechanisms of Action
The distinct biological effects of aminoformycin and toyocamycin stem from their different molecular targets and mechanisms of action.
Aminoformycin: Targeting Adenosine Deaminase
The primary known mechanism of action for aminoformycin is the inhibition of adenosine deaminase (ADA). ADA is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, aminoformycin can disrupt purine homeostasis, leading to an accumulation of adenosine and deoxyadenosine, which can be toxic to cells, particularly lymphocytes.
Caption: Mechanism of action of Aminoformycin.
Toyocamycin: A Dual Inhibitor of IRE1α-XBP1 and CDK9
Toyocamycin exhibits a more complex mechanism of action, targeting at least two key cellular pathways.
-
IRE1α-XBP1 Pathway Inhibition: Toyocamycin is a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway, a critical component of the unfolded protein response (UPR).[2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In many cancers, including multiple myeloma, the UPR is constitutively active and essential for cell survival. Toyocamycin inhibits the endonuclease activity of IRE1α, preventing the splicing of XBP1 mRNA. This disruption of XBP1 splicing impairs the UPR and leads to apoptosis in cancer cells that are dependent on this pathway.[2]
-
CDK9 Inhibition: Toyocamycin also acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the elongation phase of transcription by RNA polymerase II. Inhibition of CDK9 by toyocamycin leads to a global decrease in transcription and can induce apoptosis in cancer cells.
Caption: Dual mechanism of action of Toyocamycin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the study of aminoformycin and toyocamycin.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on a cell line and calculating the IC50 value.
Caption: General workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (aminoformycin or toyocamycin) in culture medium. Add the diluted compounds to the respective wells and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.
Adenosine Deaminase (ADA) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ADA.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing ADA enzyme, adenosine (as the substrate), and a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., aminoformycin) to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 25°C or 37°C).
-
Measurement of Activity: The rate of adenosine deamination can be monitored by measuring the decrease in absorbance at 265 nm, as adenosine has a higher absorbance at this wavelength than its product, inosine.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
Aminoformycin and toyocamycin, while structurally similar, exhibit distinct biological profiles due to their different mechanisms of action. Toyocamycin has been more extensively studied, with a well-defined mechanism involving the inhibition of the IRE1α-XBP1 pathway and CDK9, and has demonstrated potent cytotoxicity against cancer cells, particularly multiple myeloma. In contrast, the primary known mechanism for aminoformycin is the inhibition of adenosine deaminase.
A significant gap exists in the scientific literature regarding the comprehensive biological evaluation of aminoformycin. To enable a more robust side-by-side comparison, further research is required to:
-
Determine the IC50 values of aminoformycin against a broader range of cancer cell lines.
-
Evaluate the antifungal spectrum and MIC values of aminoformycin.
-
Investigate the detailed molecular mechanisms of aminoformycin beyond ADA inhibition, including its potential effects on other signaling pathways.
Such studies will be invaluable in elucidating the full therapeutic potential of aminoformycin and in determining its standing relative to more characterized nucleoside antibiotics like toyocamycin.
References
Safety Operating Guide
Proper Disposal of 5-Aminoformycin A: A Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of 5-Aminoformycin A, a nucleoside analog intended for research purposes. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. Given its classification as a research chemical and its relation to Formycin A, which is harmful if swallowed, this compound should be managed as a hazardous chemical waste.[1][2] Due to its nature as a nucleoside analog, it is prudent to handle it with the same precautions as cytotoxic agents.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.[1][2]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use). | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat. Additional protective clothing may be required for large spills. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[2] | To prevent inhalation of the compound. |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Given its potential cytotoxic nature, it is best practice to use a designated purple cytotoxic waste bag or a rigid, sealable container labeled for cytotoxic/hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and leak-proof container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous/cytotoxic waste.
-
Table 2: Waste Container Labeling Requirements
| Label Information | Description |
| Waste Identification | "Hazardous Waste" and/or "Cytotoxic Waste" |
| Chemical Name | "this compound" and list any other chemical constituents in the waste container. |
| Hazard Pictograms | Include appropriate GHS pictograms, such as the exclamation mark for acute toxicity (oral). |
| Accumulation Start Date | The date when the first item of waste was placed in the container. |
| Principal Investigator/Lab | Name and contact information for the responsible research group. |
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated waste container(s) in the immediate work area, such as a fume hood.
-
Collection of Solid Waste: Carefully place all items contaminated with this compound into the designated solid waste container. Avoid generating dust.
-
Collection of Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated liquid waste container.
-
Sealing and Storage: Securely seal the waste container when not in use. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Request for Pickup: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the institutional Environmental Health and Safety (EHS) department. Do not dispose of this waste down the drain or in regular trash.[1]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as listed in Table 1.
-
Containment and Cleanup:
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb with a chemically inert absorbent material and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
